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  • Product: Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
  • CAS: 1219828-03-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the predicted physicochemical properties of the synthetic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the predicted physicochemical properties of the synthetic building block, Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. Given the nascent stage of research on this specific molecule, this document emphasizes the experimental methodologies required for its full characterization. The insights and protocols herein are designed to empower researchers in drug discovery and medicinal chemistry to rigorously evaluate this and similar piperidine-based scaffolds.

The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold. The introduction of a propargyl ether at the 3-position, along with the Boc-protecting group, offers a versatile platform for further chemical modifications, such as click chemistry, making this compound a valuable intermediate in the synthesis of novel therapeutics.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design and development.[2]

Predicted Physicochemical Profile

While extensive experimental data for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS Number: 1219828-03-1) is not yet publicly available, we can infer its likely properties based on its chemical structure and data from its structural isomer, Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.

PropertyPredicted Value / InformationRationale and Comparative Insights
Molecular Formula C₁₄H₂₃NO₃Derived from its chemical structure.
Molecular Weight 253.34 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or a low-melting solid.Many Boc-protected piperidine derivatives with similar molecular weights exist as oils or low-melting solids at room temperature.
Melting Point To be determined experimentally.The melting point will be a key indicator of purity.
Boiling Point To be determined experimentally.Likely to be high and may require vacuum distillation to prevent decomposition.
Solubility Predicted to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and have low solubility in water.The presence of the lipophilic tert-butyl and piperidine rings, along with the polar ether and carbamate groups, suggests this solubility profile.
pKa To be determined experimentally.The basicity of the piperidine nitrogen is masked by the Boc-protecting group, so the molecule is not expected to have a significant basic pKa. The propargyl group's terminal proton is weakly acidic but not typically ionizable under physiological conditions.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2-3.This is an estimation based on the lipophilic and hydrophilic portions of the molecule. The structural isomer, Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, has a calculated XLogP3 of 2.4.
Spectral Data (¹H NMR, ¹³C NMR, IR, MS) To be determined experimentally.Characteristic peaks are expected for the Boc group, the piperidine ring protons, and the propargyl ether moiety.

Experimental Protocols for Physicochemical Characterization

The following section details the essential experimental procedures for the comprehensive characterization of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.[3]

Methodology: Capillary Melting Point Determination [4]

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[6]

Determination of Boiling Point

For liquid compounds, the boiling point is a key characteristic property.

Methodology: Distillation Method [7]

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the bulb is just below the side arm of the distillation flask.

  • Sample Introduction: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and a stable temperature is reached on the thermometer, corresponding to the vapor-liquid equilibrium. This stable temperature is the boiling point.

Determination of Solubility

Solubility in various solvents is a critical parameter, especially in the context of drug development, as it influences formulation and bioavailability.[8][9]

Methodology: Qualitative Solubility Testing [10][11][12]

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents like ethanol, methanol, dichloromethane, and hexane.

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is observed and recorded as soluble, partially soluble, or insoluble.

Determination of pKa

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for understanding its behavior in biological systems.[13]

Methodology: Potentiometric Titration [14]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, depending on the nature of the compound.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17][18][19][20][21]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets), and the protons of the propargyl group (a singlet for the acetylenic proton and a doublet for the methylene protons).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, and the sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[22]

  • Expected Absorptions:

    • C-H stretching (alkane and alkyne)

    • C=O stretching (carbamate) around 1680-1700 cm⁻¹

    • C-O stretching (ether and carbamate)

    • C≡C stretching (alkyne) around 2100-2260 cm⁻¹

    • ≡C-H stretching (terminal alkyne) around 3300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[23][24][25][26]

  • Expected Fragmentation: The molecular ion peak (M⁺) should be observable. Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group or isobutylene. The piperidine ring can also undergo characteristic fragmentation.

Visualizing the Molecular Structure and Experimental Workflow

G cluster_workflow Physicochemical Characterization Workflow cluster_phys_props_details cluster_spec_char_details start Synthesized Compound purity Purity Assessment (e.g., HPLC, LC-MS) start->purity phys_props Determination of Physicochemical Properties purity->phys_props spec_char Spectroscopic Characterization purity->spec_char data_analysis Data Analysis and Interpretation phys_props->data_analysis mp Melting Point bp Boiling Point sol Solubility pka pKa spec_char->data_analysis nmr NMR ir IR ms MS

Caption: A generalized workflow for physicochemical characterization.

Conclusion

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a promising synthetic intermediate with significant potential in drug discovery. While specific experimental data on its physicochemical properties are still emerging, this guide provides a robust framework for its characterization. By following the detailed protocols outlined herein, researchers can generate the necessary data to fully understand and effectively utilize this valuable building block in the development of novel therapeutics. The interplay of its structural features suggests a compound with favorable drug-like properties, warranting further investigation.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • Zhao, L., et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination in Organic Chemistry | PDF. Retrieved from [Link]

  • (n.d.). Determination of the melting point. Retrieved from [Link]

  • (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • PubMed. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Scribd. (n.d.). To Determine The Boiling Point of Organic Compounds Like Benzene and Benzaldehyde | PDF | Titration | Chemistry. Retrieved from [Link]

  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Adams, R. W., et al. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]

  • Adams, R. W., et al. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Al-Iraqi, M., et al. (2020, July 17). Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. ACS Publications. Retrieved from [Link]

  • Naseem, H., et al. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Dega-Szafran, Z., et al. (2003, January 14). FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. R Discovery. Retrieved from [Link]

  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

  • PubMed. (1979, March). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Retrieved from [Link]

  • Firth, A. M., et al. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate CAS number and purity

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219828-03-1): A Comprehensive Technical Guide to Purity, Characterization, and Synthetic Utility Executive Summary In contemporary medicinal chemistry, the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219828-03-1): A Comprehensive Technical Guide to Purity, Characterization, and Synthetic Utility

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on bifunctional building blocks. Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219828-03-1) is a privileged scaffold designed specifically for modular synthesis[1]. By integrating a piperidine ring—a ubiquitous pharmacophore in FDA-approved drugs—with two orthogonal reactive handles (a terminal alkyne and a Boc-protected amine), this molecule serves as a critical linchpin in Fragment-Based Drug Discovery (FBDD), PROTAC linkerology, and bioconjugation workflows.

This technical whitepaper provides an authoritative guide on the physicochemical properties, purity standards, and validated experimental methodologies for maximizing the synthetic utility of this building block.

Physicochemical Profiling & Purity Standards

Understanding the baseline characteristics of a building block is the first step in designing a robust synthetic route. The quantitative data for CAS 1219828-03-1 is summarized below.

PropertySpecification
Chemical Name Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
CAS Number 1219828-03-1[1]
Molecular Formula C13H21NO3[2]
Molecular Weight 239.31 g/mol [2]
Standard Purity ≥95% (Validated via HPLC/GC and NMR)[2]
Appearance Colorless to pale yellow viscous oil

The 95% Purity Rationale: Commercially available batches of this compound are typically standardized at ≥95% purity[2]. For early-stage discovery chemistry, this threshold is optimal. The primary trace impurities are usually unreacted Boc-anhydride or minor regioisomers generated during the initial etherification step. Because the downstream application of this molecule relies on the highly chemoselective Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), these trace impurities do not participate in the reaction and act merely as inert spectators that are easily purged during subsequent chromatographic purification.

Mechanistic Rationale for Structural Design

The power of CAS 1219828-03-1 lies in its dual functionality, which enables a completely orthogonal synthetic strategy:

  • The Propargyl Ether (Terminal Alkyne): The propargyl group acts as a highly reactive dipolarophile. It is sterically unhindered, allowing it to undergo rapid, regioselective[3+2] cycloadditions with organic azides to form stable 1,4-disubstituted 1,2,3-triazoles[3]. The ether linkage provides rotational flexibility, which is often crucial for optimizing receptor-ligand binding interactions.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks the nucleophilic piperidine nitrogen[4]. This prevents the nitrogen from poisoning the copper catalyst or participating in unwanted side reactions during the click chemistry phase. Once the triazole is formed, the Boc group can be selectively cleaved under acidic conditions to reveal a secondary amine ready for amide coupling or reductive amination[5].

Orthogonal Functionalization Workflow

The logical progression of utilizing this building block involves a two-step sequence: triazole formation followed by amine unmasking. The causality and flow of this process are visualized below.

G A Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219828-03-1) B CuAAC (Click Chemistry) Reagents: R-N3, CuSO4, Na-Ascorbate A->B Step 1: Triazole Formation C 1,4-Disubstituted Triazole Intermediate (Boc-Protected) B->C Regioselective [3+2] Cycloaddition D Boc Deprotection Reagents: TFA / DCM C->D Step 2: Amine Unmasking E Free Piperidine-Triazole Scaffold Ready for Amide Coupling D->E Orthogonal Cleavage

Workflow for orthogonal functionalization of CAS 1219828-03-1 via CuAAC and Boc deprotection.

Self-Validating Experimental Protocols

As an application scientist, it is critical to employ protocols where the chemistry is not only efficient but inherently self-correcting and easy to validate.

Protocol 1: Regioselective Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Developed independently by Sharpless and Meldal, the CuAAC reaction is the premier method for triazole synthesis[6][7].

  • Objective: Construct a 1,4-disubstituted 1,2,3-triazole utilizing the terminal alkyne of CAS 1219828-03-1.

  • Reagents: CAS 1219828-03-1 (1.0 eq), Target Organic Azide (1.1 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), Solvent (t-BuOH/H₂O 1:1 v/v).

  • Step-by-Step Methodology:

    • Solvation: Dissolve the alkyne and azide in the t-BuOH/H₂O mixture. Causality: This specific biphasic solvent system ensures the solubility of both the highly lipophilic organic substrates and the water-soluble inorganic catalysts[3].

    • Catalyst Generation: Add sodium ascorbate to the stirring mixture, immediately followed by CuSO₄·5H₂O. Causality: Ascorbate must be present before or simultaneously with the Cu(II) salt to reduce it to the catalytically active Cu(I) species in situ. If isolated Cu(I) salts are used in the presence of ambient oxygen, oxidative homocoupling of the alkynes (Glaser coupling) will occur, severely degrading the yield[3].

    • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Quench & Extraction: Dilute the mixture with ethyl acetate and wash twice with a saturated aqueous EDTA solution. Causality: Copper residues can catalyze unwanted side reactions in subsequent steps or cause false positives in downstream biological assays. EDTA effectively chelates and strips residual copper ions from the organic layer.

Protocol 2: Orthogonal Boc Deprotection
  • Objective: Unmask the piperidine nitrogen for subsequent derivatization.

  • Reagents: Triazole intermediate from Protocol 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Step-by-Step Methodology:

    • Preparation: Dissolve the intermediate in DCM (0.1 M concentration) and cool to 0°C in an ice bath.

    • Acidic Cleavage: Add TFA dropwise to achieve a final concentration of 20% v/v. Causality: The Boc group is uniquely sensitive to acidic cleavage, while the newly formed triazole ring is highly stable under these conditions[5]. Gradual addition at 0°C controls the exothermic nature of the cleavage and prevents the degradation of sensitive functional groups on the azide counterpart.

    • Completion: Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene three times. Causality: Toluene forms an azeotrope with TFA, ensuring the complete removal of the acid without requiring a harsh basic aqueous workup that could lead to emulsion formation.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized scaffolds, the following analytical checkpoints must be utilized:

  • LC-MS Monitoring: During Protocol 1, the reaction progress should be monitored via LC-MS. The starting material (CAS 1219828-03-1) will show a weak [M+H]⁺ signal at m/z 240.3, but often presents a stronger fragment at m/z 184.1 due to the loss of the tert-butyl group (M - 56) in the ionization source. The successful formation of the triazole will result in a distinct mass shift corresponding to the sum of the alkyne and azide masses.

  • ¹H NMR Verification: The defining signature of CAS 1219828-03-1 is the terminal alkyne proton, which appears as a distinct triplet (due to long-range coupling) around δ 2.4 ppm in CDCl₃. Upon successful CuAAC, this peak will completely disappear, replaced by the highly diagnostic aromatic singlet of the triazole proton, typically emerging between δ 7.5 and 8.0 ppm .

References

  • Title : A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source : Angewandte Chemie International Edition URL :[Link]

  • Title : Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides Source : Journal of Organic Chemistry URL :[Link]

  • Title : Greene's Protective Groups in Organic Synthesis (4th Edition) Source : John Wiley & Sons URL :[Link]

Sources

Foundational

1H and 13C NMR chemical shifts for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Abstract: This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. By dissecting the molecule into its constituent functional groups—the N-Boc protected piperidine ring and the propargyl ether moiety—we present a detailed prediction of its spectral features. This guide further establishes a robust, self-validating experimental protocol for the acquisition of high-quality NMR data, explaining the scientific rationale behind each procedural step.

Introduction to the Molecule and Spectroscopic Significance

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a versatile heterocyclic building block, valuable in the synthesis of more complex pharmaceutical agents and bioactive molecules. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, while the propargyl group offers a reactive handle for "click" chemistry and other coupling reactions. The tert-butyloxycarbonyl (Boc) group serves as a common and crucial protecting group for the piperidine nitrogen, enabling regioselective synthesis.

Given its synthetic utility, unambiguous structural confirmation is paramount. NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. A thorough understanding of the ¹H and ¹³C NMR spectra allows for the verification of the covalent structure, assessment of purity, and conformational analysis. This guide provides a foundational reference for interpreting the NMR data of this specific compound and its analogues.

Molecular Structure and Atom Numbering for NMR Assignment

To facilitate a clear discussion of NMR assignments, the molecular structure is presented below with a standardized numbering system. This system will be used consistently throughout the guide to correlate specific atoms with their expected chemical shifts.

cluster_piperidine Piperidine Ring cluster_boc N-Boc Group cluster_propargyl Propargyl Ether N1 N1 C2 C2 N1->C2 C7 C7 (C=O) N1->C7 C3 C3 C2->C3 C4 C4 C3->C4 H3 H3 C3->H3 O11 O11 C3->O11 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 O8 O8 C7->O8 C9 C9 (tBu) O8->C9 C10 C10 (CH₃) C9->C10 C12 C12 (CH₂) O11->C12 C13 C13 (C≡) C12->C13 C14 C14 (≡CH) H14 H14 C14->H14 cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 15 mg of Compound dissolve 2. Dissolve in 0.65 mL CDCl₃ with TMS weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex insert 4. Insert Sample & Equilibrate vortex->insert shim 5. Tune & Shim Probe insert->shim acq_h1 6. Acquire ¹H Spectrum (NS=16, D1=2s) shim->acq_h1 acq_c13 7. Acquire ¹³C{¹H} Spectrum (NS=1024, D1=2s) acq_h1->acq_c13 process 8. Fourier Transform & Phasing acq_c13->process calibrate 9. Calibrate to TMS (0.00 ppm) process->calibrate analyze 10. Integrate & Assign Peaks calibrate->analyze

Figure 2: Recommended workflow for NMR data acquisition and processing.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. The tabulated chemical shifts, based on established spectroscopic principles, serve as a reliable reference for chemists synthesizing or utilizing this compound. By identifying the characteristic signals of the N-Boc, piperidine, and propargyl ether moieties, researchers can confidently verify its structure and purity. The included experimental protocol ensures the acquisition of high-fidelity data, reinforcing the principles of robust and reproducible scientific methodology.

References

  • 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Kozu, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved March 17, 2026, from [Link]

  • Fujita, M., et al. (2007). Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores". Wiley-VCH. Retrieved March 17, 2026, from [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental details General 1H and 13C NMR spectra were recorded. Retrieved March 17, 2026, from [Link]

  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Reddy, B., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. Retrieved March 17, 2026, from [Link]

  • NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved March 17, 2026, from [Link]

  • Alan R. Katritzky, et al. (Eds.). (1995). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Retrieved March 17, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance - Spectroscopy. Retrieved March 17, 2026, from [Link]

  • K, P., & K, S. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved March 17, 2026, from [Link]

Exploratory

A Technical Guide to Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a key molecular building block for researchers and professionals in drug development. We will delve into its...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a key molecular building block for researchers and professionals in drug development. We will delve into its chemical properties, a robust synthesis protocol, and its primary application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Physicochemical Properties

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions. The key functionality lies in the terminal alkyne group, which serves as a handle for "click" chemistry.

PropertyValueSource
Molecular Formula C13H21NO3Calculated
Molecular Weight 239.31 g/mol [1][2][3]
Exact Mass 239.15214353 Da[1]
CAS Number 1219828-03-1[4]
Appearance Inferred to be a solid or oilGeneral chemical knowledge

Synthesis Protocol: A Reliable Pathway

The synthesis of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is most effectively achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with an alkyl halide.[1][2] In this case, the alkoxide is generated from the commercially available and widely used chiral building block, Tert-butyl 3-hydroxypiperidine-1-carboxylate.[5]

The Boc-protected piperidinol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile then displaces a halide from propargyl bromide in an SN2 reaction to form the desired ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Propargyl bromide, 80% solution in toluene (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of Tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the propargyl bromide solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Boc-Piperidinol Tert-butyl 3-hydroxypiperidine-1-carboxylate Deprotonation Deprotonation (Alkoxide Formation) Boc-Piperidinol->Deprotonation Propargyl_Bromide Propargyl Bromide SN2_Reaction SN2 Williamson Ether Synthesis Propargyl_Bromide->SN2_Reaction NaH Sodium Hydride (Base) NaH->Deprotonation Deprotonation->SN2_Reaction Quenching Quenching (NH4Cl) SN2_Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Flash Chromatography Extraction->Purification Product Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Purification->Product

Caption: Synthetic workflow for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.

Application in Click Chemistry: A Gateway to Complexity

The terminal alkyne moiety of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and bioorthogonal "click" reaction forms a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule. This reaction is widely used in drug discovery, chemical biology, and materials science for the rapid and reliable synthesis of complex molecular architectures.

The piperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] By using the title compound, researchers can readily introduce this valuable motif into a wide range of molecules, such as peptides, oligonucleotides, and small-molecule probes. This is particularly relevant in the construction of Proteolysis Targeting Chimeras (PROTACs), where piperidine-based linkers are often employed.[7][8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq)

  • Azide-containing molecule (e.g., Benzyl azide) (1.0 eq)

  • Copper(II) sulfate (CuSO4) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • Dissolve Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and the azide-containing molecule in the tert-butanol/water solvent mixture.

  • To this solution, add copper(II) sulfate followed by sodium ascorbate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography.

CuAAC_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System Alkyne Tert-butyl 3-(prop-2-yn-1-yloxy) piperidine-1-carboxylate Reaction CuAAC Reaction (Triazole Formation) Alkyne->Reaction Azide Azide-containing Molecule Azide->Reaction CuSO4 Copper(II) Sulfate CuSO4->Reaction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Reaction Forms Cu(I) in situ Product 1,2,3-Triazole Product Reaction->Product

Caption: General workflow for the CuAAC "click" reaction.

Conclusion: An Enabling Tool for Chemical Innovation

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a strategically designed molecular tool that provides a straightforward entry point for incorporating the valuable piperidine scaffold into a diverse range of molecular architectures. Its facile synthesis and the robust nature of the "click" reaction make it an indispensable resource for researchers in medicinal chemistry and related fields. The ability to create complex molecules with high efficiency and selectivity underscores the importance of such building blocks in accelerating the discovery of new therapeutics and chemical probes.

References

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Salbutamol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). Salbutamol. Retrieved from [Link]

  • Biocompare. (n.d.). Salbutamol. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Foundational

A Guide to Determining the Organic Solvent Solubility Profile of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

This in-depth technical guide provides a comprehensive framework for establishing the solubility profile of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in organic solvents. Designed for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for establishing the solubility profile of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in organic solvents. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles, predictive tools, and detailed experimental protocols. By integrating theoretical insights with practical, field-proven methodologies, this guide empowers researchers to generate a robust and reliable solubility profile, a critical dataset for advancing chemical entities through the drug development pipeline.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. As a functionalized piperidine derivative, Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219828-03-1) represents a valuable building block for novel therapeutics. However, its progression in any discovery program is contingent upon a thorough understanding of its physicochemical properties, chief among them being solubility. Poor solubility can derail even the most promising compounds, leading to challenges in formulation, inaccurate biological assay results, and poor bioavailability.[1] Therefore, establishing a detailed solubility profile early in development is not just a recommendation but a necessity for mitigating risk and ensuring project success.

Physicochemical Profile & Structural Analysis

A molecule's solubility is intrinsically linked to its structure. Before any experimental work, a thorough analysis of the solute's physicochemical properties provides a predictive foundation for its behavior.

Table 1: Physicochemical Properties of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

PropertyValueSource & Notes
Molecular Formula C₁₃H₂₁NO₃-
Molecular Weight 239.31 g/mol Calculated
XLogP3 ~2.4Estimated based on the structural isomer Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.[2]
Polar Surface Area ~38.8 ŲEstimated based on key functional groups (ether and carbamate).

Note: While the exact compound is listed by suppliers[3], detailed experimental or computed data is sparse. The values for XLogP3 and Polar Surface Area are strong estimates derived from its close structural isomer (CAS 301185-41-1), which shares the same molecular formula and functional groups, differing only in the substituent position on the piperidine ring.[2]

Structural Features Influencing Solubility:

  • Tert-butyl (Boc) Group: This bulky, non-polar group provides steric hindrance and contributes significantly to the molecule's lipophilicity. It will favor solubility in non-polar, aprotic solvents.

  • Carbamate Group: This is a polar functional group with a dipole moment and a hydrogen bond acceptor site (the carbonyl oxygen). It will contribute to solubility in polar solvents.

  • Ether Linkage: The ether oxygen acts as a hydrogen bond acceptor, enhancing interactions with protic solvents.

  • Piperidine Ring: The saturated heterocyclic ring is predominantly non-polar in character.

  • Terminal Alkyne: The C-C triple bond has some polarizability, and the terminal C-H bond is weakly acidic, though it is not a significant contributor to overall polarity compared to the carbamate and ether groups.

Overall, the molecule presents a classic amphiphilic structure, possessing both significant non-polar (tert-butyl, piperidine backbone) and polar/hydrogen-bonding (carbamate, ether) characteristics. This duality suggests it will not be exclusively soluble in either extremely polar or non-polar solvents, but rather will exhibit a nuanced profile across a range of solvent classes.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move from qualitative predictions to a more quantitative framework, we employ Hansen Solubility Parameters (HSP). The core principle is that "like dissolves like," and HSP dissects the cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "solubility space".[4]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent when their HSP coordinates are close. The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies higher affinity.

Table 2: Hansen Solubility Parameters for a Selection of Organic Solvents (MPa⁰.⁵)

SolventδDδPδH
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Chloroform17.83.15.7
Ethyl Acetate15.85.37.2
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Dichloromethane (DCM)17.07.37.1
Acetonitrile15.318.06.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
2-Propanol (IPA)15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
(Data compiled from multiple sources)[5][6][7][8]

Predicted HSP Profile for the Solute: Based on its structure, we can estimate that Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate will have moderate δP and δH values, due to the carbamate and ether functionalities, and a relatively high δD value from its significant hydrocarbon content. Solvents like THF, Chloroform, and Ethyl Acetate are likely to be good candidates for solubilization.

Experimental Determination of Solubility

While theoretical predictions are invaluable for guidance, empirical testing remains the gold standard. We present two essential protocols: a rapid kinetic assay for initial screening and a definitive thermodynamic assay for equilibrium solubility.

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

This method is ideal for early-stage discovery to quickly assess apparent solubility from a DMSO stock solution.[9][10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Plate Preparation: In a 96-well microplate, dispense the panel of selected organic solvents.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small, fixed volume of the DMSO stock solution to each well containing the organic solvents (e.g., add 2 µL of stock to 198 µL of solvent to achieve a target concentration of 100 µM).

  • Incubation & Shaking: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period (typically 1-2 hours).[1]

  • Precipitation Detection: Analyze the plate using a nephelometer to measure light scattering. An increase in scattering relative to a solvent-only blank indicates precipitation and thus, insolubility at that concentration.

  • Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This equilibrium method is the definitive approach for determining the true thermodynamic solubility of a compound.[9][11]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound into vial B Add precise volume of selected solvent A->B Step 1 C Seal vial and place in shaking incubator B->C Step 2 D Equilibrate for 24-48h at constant temp (e.g., 25°C) C->D Step 3 E Allow solution to stand for undissolved solid to settle D->E Step 4 F Withdraw supernatant & filter (e.g., 0.22 µm PTFE filter) E->F Step 5 G Prepare serial dilutions of the clear filtrate F->G Step 6 H Analyze by validated method (HPLC-UV, LC-MS) G->H Step 7 I Determine concentration against a standard curve H->I Step 8

Caption: Thermodynamic (Shake-Flask) Solubility Workflow.

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound (enough so that some solid remains undissolved) to a vial containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator at a constant, controlled temperature (e.g., 25°C) for an extended period (24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Prepare serial dilutions of the clear filtrate and analyze them using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared from a known-concentration stock solution.

  • Data Reporting: The calculated concentration of the saturated solution is the thermodynamic solubility.

Data Presentation and Interpretation

A clear and standardized presentation of solubility data is crucial for its application in research and development.

Table 3: Solubility Data Reporting Template

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
n-Hexane0.1
Toluene2.4
Ethyl Acetate4.4
Dichloromethane3.1
Acetone5.1
Acetonitrile5.8
2-Propanol3.9
Ethanol4.3
Methanol5.1

Qualitative Classification Scale (USP General Notices):

  • Very Soluble: < 1 part solvent needed for 1 part solute (< 1 mL/g)

  • Freely Soluble: From 1 to 10 parts solvent (1-10 mL/g)

  • Soluble: From 10 to 30 parts solvent (10-30 mL/g)

  • Sparingly Soluble: From 30 to 100 parts solvent (30-100 mL/g)

  • Slightly Soluble: From 100 to 1,000 parts solvent (100-1,000 mL/g)

  • Very Slightly Soluble: From 1,000 to 10,000 parts solvent (1-10 L/g)

  • Practically Insoluble, or Insoluble: > 10,000 parts solvent (> 10 L/g)

Visualization of Molecular Interactions

Understanding the intermolecular forces at play can further illuminate the observed solubility profile. The following diagram illustrates the potential interactions between the solute and representative solvent types.

G cluster_solute Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate cluster_polar Polar Protic Solvent (e.g., Methanol) cluster_nonpolar Non-Polar Aprotic Solvent (e.g., Hexane) Solute [Structure with key interaction sites highlighted] Methanol CH₃-OH Solute->Methanol H-Bonding (Acceptor) Dipole-Dipole Hexane CH₃(CH₂)₄CH₃ Solute->Hexane Van der Waals (Dispersion Forces) Boc t-Bu Carbamate O=C-N Ether -O-

Caption: Solute-Solvent Interaction Model.

This diagram conceptualizes how the polar carbamate and ether groups of the solute can act as hydrogen bond acceptors for a protic solvent like methanol, while the non-polar tert-butyl group and hydrocarbon backbone interact favorably with a non-polar solvent like hexane via dispersion forces.

Conclusion

The solubility profile of a chemical entity is a cornerstone of its developability. This guide provides a robust, multi-faceted approach to characterizing the solubility of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. By synergistically applying theoretical prediction through Hansen Solubility Parameters and rigorous experimental validation via kinetic and thermodynamic assays, researchers can build a comprehensive and reliable dataset. This information is paramount for informed decision-making in solvent selection for synthesis and purification, formulation development, and the design of meaningful biological assays, ultimately paving the way for the successful advancement of novel chemical matter.

References

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • ResearchGate. Hansen parameters of the different organic solvents used. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic solubility. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • PubChem. Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. [Link]

  • ChemSynthesis. 2-pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • PubChem. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • Chembb. tert-butyl (3S)-3-[2-[3-(cyclopropylamino)quinoxalin-2-yl]oxyethyl]piperidine-1-carboxylate. [Link]

  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

  • Pharmaffiliates. CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

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Exploratory

A-Senior-Application-Scientist-s-Guide-to-the-Synthesis-of-Tert-butyl-3-prop-2-yn-1-yloxy-piperidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a valuable heterocyclic building block in contemporary drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a valuable heterocyclic building block in contemporary drug discovery. The document details the retrosynthetic logic, precursor synthesis, and the core Williamson ether synthesis, emphasizing the rationale behind methodological choices. Detailed, step-by-step protocols, troubleshooting advice, and data summaries are included to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful synthesis and application of this key intermediate.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The title compound, tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, combines this important core with a terminal alkyne "handle." This alkyne group is particularly valuable for its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the straightforward linkage of the piperidine core to other molecules. This makes it a critical intermediate in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents.

The synthesis of this compound hinges on two key stages: the preparation of the N-Boc protected 3-hydroxypiperidine precursor and the subsequent etherification with a propargyl electrophile. This guide will dissect each stage, offering both theoretical grounding and practical, actionable protocols.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and robust synthetic strategy. The primary disconnection is at the ether linkage, which points to a Williamson ether synthesis as the key bond-forming step. This reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[2]

This leads to two commercially available or readily synthesized precursors:

  • Nucleophile: tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Electrophile: Propargyl bromide (or a related propargyl halide/sulfonate)

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. It deactivates the nitrogen, preventing it from competing with the hydroxyl group as a nucleophile during the etherification step and enhances the solubility of the intermediates in organic solvents.[3]

G target Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate disconnection C-O Bond Formation (Williamson Ether Synthesis) target->disconnection precursor1 Precursor 1 (Nucleophile) Tert-butyl 3-hydroxypiperidine-1-carboxylate disconnection->precursor1 precursor2 Precursor 2 (Electrophile) Propargyl Bromide disconnection->precursor2

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Precursor: Tert-butyl 3-hydroxypiperidine-1-carboxylate

The starting material, tert-butyl 3-hydroxypiperidine-1-carboxylate, is a chiral molecule and is commercially available in both racemic and enantiomerically pure forms (R and S).[3][4] The choice of stereoisomer is dictated by the requirements of the final drug target. For projects where chirality is not a concern, the racemic mixture is a cost-effective option.

Should a custom synthesis be required, two primary routes are common:

  • Boc-Protection of 3-Hydroxypiperidine: This is the most direct method. Commercially available 3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[5]

  • Reduction of N-Boc-3-piperidone: Asymmetric reduction of the corresponding ketone precursor can provide enantiomerically enriched (S)- or (R)-1-Boc-3-hydroxypiperidine using biocatalytic methods with ketoreductase enzymes or whole-cell systems like Baker's yeast.[6]

Detailed Protocol 2.1: Boc-Protection of 3-Hydroxypiperidine[6]
  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in a biphasic solvent system such as ethyl acetate and water (e.g., 2:3 v/v), add potassium carbonate (5.0 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.05 eq) to the vigorously stirred mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired product as a colorless oil or white solid.

Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for forming ethers via an Sₙ2 mechanism.[2] The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from the electrophile.

Mechanistic Considerations and Reagent Selection

The success of this synthesis relies on the careful selection of the base and solvent to favor the Sₙ2 pathway and minimize potential side reactions, such as elimination.

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of the Boc-protected piperidine.

    • Sodium Hydride (NaH): A very common and effective choice. It irreversibly deprotonates the alcohol, driving the reaction to completion. It requires an anhydrous aprotic solvent.

    • Potassium tert-butoxide (KOtBu): Another strong, sterically hindered base that is effective for this transformation.

    • Cesium Carbonate (Cs₂CO₃): A milder base that can also be effective, often used in polar aprotic solvents like acetonitrile.

  • Solvent Selection: A polar aprotic solvent is ideal as it can solvate the cation of the alkoxide but will not protonate the nucleophile, thus enhancing its reactivity.

    • Tetrahydrofuran (THF): An excellent choice, particularly with NaH, as it is anhydrous and aprotic.

    • Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions. Care must be taken to use anhydrous DMF.

  • Electrophile: Propargyl bromide is the most common electrophile due to its high reactivity. Propargyl chloride or tosylate can also be used.

G start Boc-3-hydroxypiperidine step1 Deprotonation (e.g., NaH in THF) start->step1 alkoxide Piperidin-3-olate intermediate step1->alkoxide step2 Sₙ2 Attack on Propargyl Bromide alkoxide->step2 product Target Molecule step2->product

Caption: Synthetic workflow for the Williamson ether synthesis.

Detailed Protocol 3.2: Synthesis of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the THF.

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Data Summary and Troubleshooting

ParameterCondition/ReagentRationale & Notes
Nucleophile tert-butyl 3-hydroxypiperidine-1-carboxylateBoc-group prevents N-alkylation.[3]
Electrophile Propargyl BromideHighly reactive leaving group for Sₙ2.
Base Sodium Hydride (NaH)Strong, irreversible deprotonation. Requires anhydrous conditions.
Solvent Tetrahydrofuran (THF)Anhydrous polar aprotic solvent, ideal for NaH.
Temperature 0 °C to Room TempInitial cooling controls exothermic deprotonation. Reaction proceeds well at RT.
Typical Yield 70-90%Yield is dependent on reagent purity and anhydrous conditions.

Troubleshooting:

  • Low Yield: Often due to moisture inactivating the NaH or impure starting materials. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Side Products: If the reaction is run at elevated temperatures, elimination of HBr from propargyl bromide can occur. N-alkylation can occur if the Boc-protection is incomplete.

  • Incomplete Reaction: May require a stronger solvent system (e.g., DMF) or longer reaction times. Ensure sufficient equivalents of base and electrophile were used.

Conclusion

The synthesis of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a robust and high-yielding process centered around the classical Williamson ether synthesis. The key to success lies in the proper selection of a strong, non-nucleophilic base and an anhydrous, polar aprotic solvent to facilitate the Sₙ2 reaction between the Boc-protected hydroxypiperidine and propargyl bromide. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can reliably produce this versatile building block for application in diverse areas of drug discovery and chemical biology.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC.
  • 3-Hydroxypiperidine synthesis - ChemicalBook. Source: ChemicalBook.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine - ChemicalBook. Source: ChemicalBook.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions - ResearchGate.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • The Williamson Ether Synthesis - Master Organic Chemistry. Source: Master Organic Chemistry.
  • CAS 143900-43-0: (R)-1-Boc-3-hydroxypiperidine - CymitQuimica. Source: CymitQuimica.
  • What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine? - Guidechem. Source: Guidechem.
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. Source: Der Pharma Chemica.

Sources

Foundational

Structural and Stereochemical Profiling of tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219828-03-1) is a highly versatile, bifunctional chiral building block wide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219828-03-1) is a highly versatile, bifunctional chiral building block widely utilized in modern drug discovery. Featuring a protected secondary amine and a terminal alkyne, it serves as an ideal precursor for modular click chemistry and late-stage functionalization. However, its structural plasticity—specifically the conformational dynamics of the piperidine ring and the rotameric states of the N-Boc group—presents unique analytical challenges. This whitepaper provides an authoritative framework for understanding its 3D architecture, resolving its stereochemistry, and successfully obtaining its crystal structure through rational chemical derivatization.

Molecular Architecture and Conformational Dynamics

Piperidine Ring Conformation

The 3D spatial arrangement of substituted piperidines is dictated by the minimization of steric clashes. In N-Boc protected piperidines, substituents at the 2-position often suffer from severe allylic A(1,3) strain with the bulky tert-butyloxycarbonyl group, forcing them into axial positions. However, the 3-position is sufficiently distal from the carbamate moiety to avoid this A(1,3) strain .

Consequently, the propargyloxy substituent at C3 strongly favors the equatorial position in the chair conformation. This orientation minimizes unfavorable 1,3-diaxial interactions with the axial proton at C5, representing the global thermodynamic minimum for the molecule .

N-Boc Rotameric States

A critical analytical feature of this compound is the partial double-bond character of the carbamate C–N bond, which restricts free rotation at ambient temperature (298 K). This restricted rotation leads to the coexistence of syn and anti rotamers in solution. To the untrained eye, the resulting peak broadening or duplication in 1 H and 13 C NMR spectra might be misidentified as chemical impurities or diastereomers. In reality, it is a fundamental thermodynamic property of the N-Boc group.

ConformationalDynamics cluster_0 cluster_1 A tert-Butyl 3-(prop-2-yn-1-yloxy) piperidine-1-carboxylate B Equatorial Chair (Global Minimum) A->B Thermodynamic Preference C Axial Chair (High Energy Clash) A->C 1,3-Diaxial Repulsion D Syn-Boc Rotamer (~50% Population) B->D Restricted N-C(O) Rotation (298 K) E Anti-Boc Rotamer (~50% Population) B->E Restricted N-C(O) Rotation (298 K) D->E Coalescence at >340 K

Diagram 1: Conformational equilibrium and rotameric dynamics of the target compound.

Stereochemistry and Crystallographic Strategy

The Challenge of Direct Crystallization

The title compound possesses a chiral center at C3, existing as (R) and (S) enantiomers. Determining the absolute configuration of these enantiomers is a regulatory requirement in drug development. However, N-Boc piperidines with flexible ether linkages are notoriously lipophilic and possess high degrees of conformational freedom. They typically manifest as viscous oils or amorphous solids, making direct single-crystal X-ray diffraction (XRD) nearly impossible.

Rational Derivatization for X-Ray Crystallography

To build a self-validating crystallographic system, we must engineer the molecule to favor a highly ordered crystal lattice while introducing an anomalous scatterer for absolute stereochemical determination.

The optimal strategy is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the terminal alkyne with 4-bromophenyl azide .

  • Causality for Crystallization: The resulting 1,2,3-triazole ring and the phenyl group introduce rigid, planar surfaces that promote strong intermolecular π−π stacking, drastically increasing the melting point and crystallinity.

  • Causality for Stereochemistry: The heavy bromine atom provides significant anomalous dispersion of X-rays (Mo or Cu K α radiation). This allows for the precise calculation of the Flack parameter, definitively assigning the absolute (R) or (S) configuration.

CrystallizationWorkflow Step1 Racemic Mixture Step2 Chiral SFC Separation Step1->Step2 Step3 Enantiopure Monomer Step2->Step3 Step4 CuAAC Click (4-Br-Ph-N3) Step3->Step4 Step5 Slow Evaporation Step4->Step5 Step6 Single Crystal XRD Step5->Step6

Diagram 2: Workflow for absolute stereochemical determination via CuAAC derivatization.

Self-Validating Experimental Protocols

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Validation

Purpose: To definitively prove that peak duplication in the NMR spectrum is caused by N-Boc rotamers rather than diastereomeric or chemical impurities.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . (DMSO is chosen over CDCl 3​ due to its higher boiling point, allowing for elevated temperature analysis).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the broadened signals or distinct twin peaks for the protons adjacent to the piperidine nitrogen (C2 and C6).

  • Thermal Titration: Increase the probe temperature in 10 K increments up to 360 K, allowing 5 minutes for thermal equilibration at each step.

  • Coalescence Observation: At approximately 340–350 K, the thermal energy will exceed the rotational energy barrier of the carbamate C–N bond. The distinct rotamer peaks will coalesce into sharp, time-averaged singlets/multiplets.

  • Validation: Cool the sample back to 298 K and re-acquire the spectrum. The return of the broadened/duplicated peaks confirms the dynamic rotameric causality and validates the chemical purity of the sample.

Protocol 2: CuAAC Derivatization and Crystallization

Purpose: To synthesize a crystalline derivative capable of yielding the absolute configuration via XRD.

  • Reaction Setup: In a 20 mL scintillation vial, dissolve 100 mg (0.42 mmol) of enantiopure tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and 83 mg (0.42 mmol) of 4-bromophenyl azide in 4 mL of a 1:1 mixture of t -BuOH and H 2​ O.

  • Catalyst Addition: Add 8.3 mg (0.042 mmol) of sodium ascorbate (to reduce Cu II to the active Cu I species in situ), followed by 4.2 mg (0.017 mmol) of CuSO 4​⋅5H2​O .

  • Agitation: Stir vigorously at room temperature for 12 hours. The reaction is self-indicating; the product will often precipitate from the aqueous mixture as it forms.

  • Isolation: Extract the mixture with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 1,2,3-triazole derivative.

  • Crystallization (Slow Evaporation): Dissolve 30 mg of the purified triazole in 1 mL of dichloromethane (DCM) in a 4 mL glass vial. Layer carefully with 2 mL of heptane. Cap the vial loosely (or puncture the septum with a needle) to allow the DCM to evaporate preferentially over 3–5 days.

  • Validation: Harvest the resulting prismatic crystals. Mount on a diffractometer equipped with a Cu K α source. The presence of the bromine atom will yield a Flack parameter near 0.0 (typically ±0.05 ), definitively validating the absolute 3D configuration.

Quantitative Data Summary

Table 1: Physicochemical and Conformational Parameters

ParameterValue / Description
CAS Number 1219828-03-1
Molecular Formula C 13​ H 21​ NO 3​
Molecular Weight 239.31 g/mol
C3 Stereocenter Chiral (Resolvable into R and S enantiomers via SFC)
Preferred Ring Conformation Chair (Nitrogen atom exhibits flattened sp 2 character)
3-Substituent Orientation >95% Equatorial (Minimizes 1,3-diaxial steric strain)
N-Boc Rotamer Ratio (298 K) ~1:1 (Syn / Anti distribution in solution)
Rotamer Coalescence Temp. ~340 K (in DMSO- d6​ )

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Advances, 2022. URL:[Link]

  • An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 2002. URL:[Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 2020. URL:[Link]

Protocols & Analytical Methods

Method

copper-catalyzed click chemistry protocols using Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

An Application Guide to Copper-Catalyzed Click Chemistry: Protocols Featuring Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Introduction: The Power and Precision of Click Chemistry In the landscape of modern c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Copper-Catalyzed Click Chemistry: Protocols Featuring Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Introduction: The Power and Precision of Click Chemistry

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for reactions that are efficient, reliable, and biocompatible is paramount. The concept of "click chemistry," first articulated by K. B. Sharpless in 2001, addresses this need by defining a set of criteria for near-perfect chemical reactions.[1][2] These reactions are characterized by high yields, stereospecificity, the use of benign solvents (often water), and simple purification processes, often requiring no more than filtration or extraction.[1][2][3]

Among the reactions that epitomize the click philosophy, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example.[4][5] This reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. While the thermal version of this reaction (the Huisgen 1,3-dipolar cycloaddition) requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and exclusively yields the 1,4-disubstituted triazole product.[1][4][5]

This guide provides a detailed exploration of the CuAAC reaction, with a specific focus on protocols utilizing Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate . This particular alkyne is a valuable building block for pharmaceutical and medicinal chemistry, incorporating a versatile piperidine scaffold with a Boc-protected amine. The resulting triazole products can be readily deprotected and further functionalized, making this reagent a powerful tool for constructing complex molecular architectures and generating compound libraries for drug screening.

Core Principles and Mechanism of CuAAC

Understanding the "why" behind the protocol is crucial for successful execution and troubleshooting. The CuAAC reaction is not a true concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates.

The Catalytic Cycle:

  • Activation of the Alkyne: The catalytically active Cu(I) species coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[5]

  • Coordination with the Azide: The azide then coordinates to the copper center.

  • Cycloaddition and Ring Formation: A six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper derivative.[1]

  • Protonolysis: The final step is protonolysis (often by a proton from the solvent or other species in the reaction medium), which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst for the next cycle.[1]

Generating and Stabilizing the Cu(I) Catalyst: The Achilles' heel of the CuAAC reaction is the instability of the Cu(I) catalyst, which can readily oxidize to the catalytically inactive Cu(II) state or disproportionate to Cu(II) and Cu(0).[4] The most convenient and widely used method to overcome this is the in situ reduction of a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent.[3][6] Sodium ascorbate is the preferred reductant for this purpose, especially in aqueous and biological systems.[3][4]

To further protect the Cu(I) ion from oxidation, enhance its catalytic activity, and mitigate cytotoxicity in biological applications, accelerating ligands are employed.[7][8] These ligands, typically nitrogen-containing compounds like tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media, chelate the copper ion, stabilizing the +1 oxidation state and increasing the reaction rate.[8][9][10]

Application Protocol: Synthesis of a 1,4-Disubstituted Triazole

This section provides a detailed, step-by-step protocol for the CuAAC reaction between Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and a generic azide (e.g., Benzyl Azide) as a model system.

Materials and Reagents
  • Alkyne: Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

  • Azide: Benzyl Azide (or other desired organic azide)

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-Ascorbate (Prepare fresh or store solutions frozen and protected from light)

  • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: A 1:1 mixture of tert-Butanol and water is a robust choice that solubilizes a wide range of organic substrates while being compatible with the catalytic system.

  • Reaction Vessel: Appropriate size round-bottom flask or vial with a magnetic stir bar.

  • Purification: Silica gel for column chromatography, ethyl acetate, and hexanes (or equivalent solvent system).

Stock Solution Preparation
  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. This solution should be prepared fresh before use.

  • TBTA (20 mM): Dissolve 10.6 mg of TBTA in 1.0 mL of DMSO or DMF.

Detailed Step-by-Step Reaction Protocol
  • Reagent Setup:

    • In a 10 mL reaction vial, dissolve Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (e.g., 100 mg, 1.0 eq) and Benzyl Azide (1.05 eq) in 4 mL of a 1:1 t-BuOH/H₂O mixture. Stir at room temperature until all solids are dissolved.

  • Catalyst Preparation (Pre-mixing is Key):

    • In a separate small vial, add the TBTA stock solution (1.0 eq relative to copper).

    • To the same vial, add the CuSO₄ stock solution (target 1-5 mol% relative to the limiting reagent). Causality Note: Pre-mixing the ligand and the copper salt allows for the formation of the protective copper-ligand complex before the reaction is initiated. This prevents premature precipitation of copper salts and improves catalytic efficiency.

  • Reaction Initiation:

    • Add the pre-mixed copper/ligand solution to the main reaction vial containing the azide and alkyne.

    • Add the freshly prepared sodium ascorbate solution (typically 2-3 eq relative to copper). Causality Note: The addition of the ascorbate reduces Cu(II) to the active Cu(I) state, initiating the catalytic cycle. A slight bubbling may be observed as dissolved oxygen is consumed.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 1-4 hours, but may be left overnight. The triazole product should be significantly more polar than the starting materials.

  • Work-up and Product Isolation:

    • Once the reaction is complete, dilute the mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole product.

Visualizations and Data

General CuAAC Workflow

The following diagram illustrates the logical flow of the experimental protocol, from preparation to the final purified product.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation A Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) C Pre-mix CuSO4 & Ligand A->C B Dissolve Alkyne & Azide in Solvent D Add Cu/Ligand to Reactants B->D C->D E Initiate with Sodium Ascorbate D->E F Stir & Monitor (TLC, LC-MS) E->F G Quench & Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Pure Product I->J

Caption: A general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Reaction Scheme

This diagram shows the specific transformation described in the protocol.

Caption: CuAAC reaction of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with Benzyl Azide.

Table of Reaction Parameters and Optimization
ParameterStandard ConditionOptimization ConsiderationsRationale & Reference
Solvent t-BuOH/H₂O (1:1)DMSO, DMF, THF/H₂O, pure H₂O (for soluble substrates).Solvent choice is critical for substrate solubility. Aqueous conditions can accelerate the reaction.[1][11]
Catalyst Loading 1-5 mol% CuSO₄Can be lowered to 0.1 mol% for efficient reactions or increased if starting materials are unreactive.Lowering catalyst load is desirable to minimize residual copper in the final product.[11]
Ligand TBTA (for organic) / THPTA (for aqueous)Other ligands like BTTAA can offer faster rates and lower cytotoxicity. The ligand:copper ratio is typically 1:1 to 5:1.[8][9]Ligands stabilize Cu(I) and accelerate the reaction. A 5:1 ratio is often used in bioconjugation to protect samples from oxidative damage.[6][12]
Reducing Agent Sodium AscorbateTypically used in slight excess relative to copper (e.g., 5-10 equivalents).Ensures the maintenance of the active Cu(I) catalytic species throughout the reaction.[4]
Temperature Room TemperatureGentle heating (40-50 °C) can accelerate slow reactions. Cooling is generally not required.CuAAC reactions are typically fast at ambient temperatures, a key advantage of the method.[13]
Concentration 0.1 - 0.5 MHigher concentrations can lead to faster reaction rates. For bioconjugation, reactions are often run at much lower (µM to mM) concentrations.Reaction kinetics are concentration-dependent.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II).2. Impure Reagents: Starting materials may contain impurities that poison the catalyst.3. Poor Solubility: Reactants not fully dissolved in the solvent system.1. Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate the solvent by bubbling with N₂ or Argon for highly sensitive substrates.[13]2. Purify starting materials. Ensure the azide is pure and has not decomposed.3. Try a different solvent system (e.g., add DMSO as a co-solvent).
Formation of Side Products 1. Alkyne Homocoupling (Glaser coupling): Can occur in the presence of oxygen.2. Ascorbate Decomposition: Can lead to byproducts that react with sensitive functional groups.1. Use a slight excess of sodium ascorbate and ensure proper ligation of the copper. Minimize exposure to air if this is a persistent issue.[4]2. For sensitive biomolecules, consider adding a scavenger like aminoguanidine to the reaction mixture.[12][13]
Reaction Stalls 1. Insufficient Catalyst: The catalyst may have degraded over the course of the reaction.2. Product Inhibition: In some cases, the triazole product can coordinate to the copper and inhibit catalysis.1. Add an additional portion of the pre-mixed catalyst and sodium ascorbate to the reaction.2. Increase the initial catalyst loading or consider a different ligand that is less susceptible to product inhibition.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Formation of 1,2,3-Triazoles from Azides and Terminal Alkynes: A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology, 4(12), 947-969. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1353-1361. [Link]

  • Becer, C. R., Hoogenboom, R., & Schubert, U. S. (2009). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 110(1), 8-28. [Link]

  • Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Afsar, A., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2296. [Link]

  • McKay, C. S., & Finn, M. G. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(6), 1667-1672. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Afsar, A., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI. [Link]

  • García, P. S., et al. (2021). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 6(32), 20978-20986. [Link]

  • IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Cu(I)-catalyzed [3+2] Cycloadditions of tert-Butyl (S)-(3-Oxopent-4-yn-2-yl)carbamate to 1-Benzylidenepyrazole-3-one-derived Azomethine Imines. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]

Sources

Application

Application Note and Protocols: A Comparative Guide to the N-Boc Deprotection of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Abstract The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, prized for its stability and facile removal under acidic conditions. This document provides a detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, prized for its stability and facile removal under acidic conditions. This document provides a detailed guide for the deprotection of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. We present and compare two robust, commonly employed protocols: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. This guide offers an in-depth analysis of the reaction mechanism, step-by-step experimental procedures, analytical monitoring techniques, and a comparative summary to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Introduction and Scientific Background

The strategic protection and deprotection of functional groups is a cornerstone of multi-step organic synthesis. For amines, the Boc group offers a reliable shield against a wide range of non-acidic reagents.[1] Its removal is typically achieved under acidic conditions, which proceed via a well-established carbocationic mechanism.[2][3][4] The substrate, tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, contains a secondary amine within a piperidine ring, which is masked as a tert-butyl carbamate. The molecule also features a propargyl ether moiety, a functional group that can be sensitive under certain conditions, making the choice of deprotection method critical.

This application note aims to provide drug development professionals and synthetic chemists with reliable, field-proven protocols for the efficient removal of the Boc group from this specific substrate, yielding the corresponding 3-(prop-2-yn-1-yloxy)piperidine salt.

Reactant and Product:

  • Starting Material: tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

  • Product: 3-(prop-2-yn-1-yloxy)piperidine (as a corresponding salt, e.g., TFA or HCl salt)

Reaction Mechanism: Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine with a strong acid like TFA or HCl follows a consistent mechanistic pathway.[2][4][5]

  • Protonation: The acid first protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[4][5]

  • Carbocation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[2][3]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas. This is an irreversible step that drives the reaction to completion.[2][4]

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium, yielding the final product as a stable ammonium salt (e.g., trifluoroacetate or hydrochloride).[2][5]

The generated tert-butyl cation is a reactive species that can potentially alkylate other nucleophiles or deprotonate to form isobutylene gas.[2][6]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated 1. Protonation (+ H⁺) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Cleavage tButyl tert-Butyl Cation Protonated->tButyl AmineSalt Final Amine Salt CarbamicAcid->AmineSalt 3. Decarboxylation & Protonation CO2 CO2 Gas CarbamicAcid->CO2

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Comparative Analysis of Deprotection Protocols

The choice between TFA and HCl often depends on factors such as substrate compatibility, desired salt form of the final product, and operational considerations like cost and handling.

ParameterProtocol 1: TFA / DCMProtocol 2: 4M HCl / Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Temp. 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 3 hours[1]30 min - 4 hours[7][8]
Product Form Trifluoroacetate SaltHydrochloride Salt
Pros High volatility of reagents facilitates removal during workup; reaction is often very clean.[9]Cost-effective; product is often a crystalline solid, simplifying isolation.[7][9]
Cons TFA is corrosive, toxic, and relatively expensive; residual TFA can be difficult to remove completely.[9]Dioxane is a peroxide-former and has a high freezing point; HCl solutions can be less stable over time.[9]
Workup Evaporation, often with azeotropic removal of TFA using toluene.[1]Evaporation or precipitation followed by filtration.[8][9]

Detailed Experimental Protocols

Safety Precautions: Both TFA and 4M HCl in Dioxane are highly corrosive. All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and benefits from the volatility of both the acid and solvent, simplifying product isolation.[1][9]

Materials:

  • tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous grade

  • Trifluoroacetic Acid (TFA)

  • Toluene (for azeotropic removal)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the Boc-protected piperidine (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise to the stirred solution. A common ratio is 25-50% TFA by volume (e.g., 1:1 or 1:3 v/v TFA:DCM).[9][10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

    • TLC System: A typical mobile phase is 10% Methanol in DCM. The Boc-protected starting material will have a high Rf, while the polar amine salt product will remain at or near the baseline.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • To remove residual TFA, add toluene to the flask and evaporate again. Repeat this azeotropic removal process 2-3 times.[1]

    • The resulting product, 3-(prop-2-yn-1-yloxy)piperidine trifluoroacetate, is typically an oil or solid and can be used in the next step without further purification.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This is a widely used, cost-effective method that often yields the product as a crystalline hydrochloride salt, which can be easily isolated by filtration.[7][8][13]

Materials:

  • tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

  • 4M solution of HCl in 1,4-Dioxane

  • Methanol or Dichloromethane (optional, as co-solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a stirred solution or suspension of the Boc-protected piperidine (1.0 equiv.) in a minimal amount of a co-solvent like DCM or Methanol (if needed for solubility), add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl).[8]

  • Reaction Progression: Stir the mixture at room temperature. The reaction time can range from 30 minutes to a few hours.[7] Often, the hydrochloride salt product will precipitate out of the solution as a solid.[8]

  • Reaction Monitoring: Monitor the reaction for completeness using TLC or LC-MS as described in Protocol 1.[14]

  • Workup and Isolation:

    • Method A (Precipitation): If a precipitate has formed, add diethyl ether to the reaction mixture to ensure complete precipitation of the product. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.

    • Method B (Evaporation): If no precipitate forms, remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.[9] The product can be triturated with diethyl ether to induce solidification if necessary.

Experimental Workflow and Analytical Monitoring

A systematic workflow ensures reproducibility and success. The key is careful monitoring to determine the reaction endpoint, preventing potential side reactions from extended exposure to strong acid.

Experimental_Workflow cluster_workflow General Deprotection Workflow Setup 1. Dissolve Substrate in Anhydrous Solvent Cool 2. Cool to 0 °C (Optional, for TFA) Setup->Cool AddAcid 3. Add Acid Solution (TFA/DCM or HCl/Dioxane) Cool->AddAcid React 4. Stir at RT AddAcid->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 6. Workup (Evaporation / Precipitation) Monitor->Workup Complete Characterize 7. Characterize Product (NMR, MS) Workup->Characterize

Caption: A generalized experimental workflow for N-Boc deprotection.

Analytical Monitoring Tips:

  • TLC: Use a polar solvent system (e.g., 5-15% MeOH in DCM). The product amine salt is highly polar and will have an Rf value close to 0. The disappearance of the starting material spot is the primary indicator of reaction completion.[12][15]

  • LC-MS: This is the most definitive method. It will show the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak. This technique is especially useful for tracking reaction progress quantitatively.[11]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid or the reaction time. Gentle warming (e.g., to 40 °C) can be attempted, but must be done cautiously to avoid potential degradation of the propargyl ether.[11]

  • Side Product Formation: The primary side reaction involves the tert-butyl cation alkylating other nucleophiles. While the propargyl ether is not highly susceptible, this can be a concern with more sensitive substrates. Using scavengers like anisole or thioanisole can mitigate these side reactions, though they are often unnecessary for this specific transformation.[16]

  • Product Isolation: Piperidine salts can sometimes be hygroscopic or form oils instead of solids. If the product does not solidify, it is often best to proceed directly to the next synthetic step after a thorough azeotropic removal of the acid.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Rodia, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Various Authors. (2023). Alternative Methods for Boc Deprotection. Reddit. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Appiah-padi, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Various Authors. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

  • Introduction and removal of alkyl protecting groups of several common amino groups. Medicilon. [Link]

  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Appiah-padi, K., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • BOC Protection and Deprotection. BZ Chemical. [Link]

  • Berredjem, M., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Various Authors. (2014). Removal of Boc protecting group as workup?. Reddit. [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. [Link]

Sources

Method

using Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate as a PROTAC linker

Application Note: Utilizing Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate as a Rigid Functional Linker in PROTAC Synthesis Executive Summary & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) hav...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate as a Rigid Functional Linker in PROTAC Synthesis

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have fundamentally transformed targeted protein degradation (TPD) by enabling the catalytic destruction of disease-causing proteins[1]. Early PROTAC architectures relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains due to their synthetic accessibility[2]. However, these flexible tethers often result in poor pharmacokinetic (PK) profiles, high Total Polar Surface Area (TPSA), and a massive entropic penalty ( ΔS ) upon the formation of the critical target-PROTAC-ligase ternary complex[1].

To overcome these limitations, the field has aggressively shifted toward the incorporation of rigid, saturated heterocycles—such as piperidines and piperazines—into linker designs[3]. Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219828-03-1)[4] represents a premium, bifunctional building block engineered for next-generation PROTACs.

Causality in Linker Selection:

  • Thermodynamic Pre-organization: The piperidine ring drastically restricts the conformational degrees of freedom compared to PEG chains[5]. This pre-organizes the PROTAC into an active conformation, reducing the entropic cost of ternary complex formation and frequently driving down the DC 50​ (concentration inducing 50% degradation)[3].

  • Physicochemical Tuning: Piperidine introduces a semi-rigid, basic loop capable of being protonated in the acidic environment of the endosome. This precisely tunes the molecule's pKa, enhancing aqueous solubility and promoting membrane escape without the "floppy" entropy associated with long PEG chains[].

  • Orthogonal Modularity: The molecule features a terminal alkyne for highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry"[7], and a Boc-protected secondary amine for subsequent amide coupling[8]. The resulting 1,2,3-triazole ring from the click reaction is metabolically stable and can engage in favorable π−π stacking at the protein-ligase interface[].

Visualization of Ternary Complex Formation

G POI Protein of Interest (Target) Warhead Target Ligand (Warhead) POI->Warhead Binds Proteasome 26S Proteasome (Degradation) POI->Proteasome Targeted for Degradation Linker Piperidine-Triazole Rigid Linker Warhead->Linker Covalent E3_Ligand E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3_Ligand Covalent E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ubiquitin Ubiquitin Chain E3_Ligase->Ubiquitin Transfers to POI Ubiquitin->POI Polyubiquitination

Fig 1: Mechanism of PROTAC-mediated ternary complex formation and targeted protein degradation.

Physicochemical Profiling: Flexible vs. Rigid Linkers

The strategic replacement of flexible linkers with piperidine-triazole motifs yields quantifiable improvements in the overall drug metabolism and pharmacokinetic (DMPK) profile of the PROTAC[1].

PropertyFlexible PEG Linkers (e.g., PEG4)Piperidine-Triazole Rigid LinkersImpact on PROTAC Performance
Conformational Entropy High (many freely rotatable bonds)Low (constrained by heterocycles)Rigid linkers lower the entropic penalty, favoring ternary complex stability[1].
Aqueous Solubility High (via extensive hydrogen bonding)Moderate to High (via tunable pKa)Piperidine provides a protonatable basic center, aiding in endosomal escape[].
Metabolic Stability Moderate (susceptible to oxidative cleavage)HighTriazole and piperidine rings resist in vivo enzymatic and oxidative degradation[2].
Membrane Permeability Often poor (due to high TPSA)Improved (reduced TPSA)Rigidification reduces TPSA, directly enhancing cellular penetration[3].
Complex Geometry Floppy, unconstrainedVectorized, directionalPre-organizes the PROTAC to favor productive target-ligase interactions[2].

Experimental Workflows & Protocols

The following self-validating synthetic workflow leverages the orthogonal reactivity of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.

Expert Insight on Causality: We strongly mandate performing the CuAAC click reaction (Step 1) before the Boc deprotection (Step 2). If the piperidine amine is deprotected first, the resulting free secondary amine can competitively chelate the Cu(I) catalyst, stalling the click reaction, or undergo unwanted oxidative side reactions. The Boc group acts as a crucial shield during the cycloaddition.

Step 1: CuAAC Click Chemistry (Triazole Formation)

This step conjugates the alkyne-functionalized piperidine linker to an azide-functionalized warhead[7].

  • Preparation: In a round-bottom flask, dissolve the azide-functionalized warhead (1.0 eq) and Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.1 eq) in a 1:1 mixture of tert-butanol and water (to a concentration of 0.1 M)[7].

  • Catalyst Assembly: In a separate vial, premix CuSO 4​ 5H 2​ O (0.1 eq) and THPTA ligand (0.15 eq) in water. Stir for 5 minutes to form the active Cu-ligand complex.

  • Initiation: Add the Cu-THPTA complex to the main reaction flask. Immediately follow with the dropwise addition of a freshly prepared aqueous solution of Sodium Ascorbate (0.5 eq) to reduce Cu(II) to the catalytically active Cu(I) species[7].

  • Monitoring: Stir the reaction at room temperature. The CuAAC reaction is highly efficient and typically reaches completion within 2–4 hours. Monitor via LC-MS until the azide mass is fully consumed.

  • Workup: Dilute with ethyl acetate and wash with brine. Self-Validation Step: To ensure no copper carries over (which is highly toxic to cells in downstream assays), wash the organic layer with an aqueous EDTA solution (0.1 M) until the aqueous layer is colorless. Dry over Na 2​ SO 4​ and concentrate.

Step 2: N-Boc Deprotection

This step removes the Boc group to reveal the secondary piperidine amine for final coupling[8].

  • Preparation: Dissolve the Boc-protected triazole intermediate from Step 1 in anhydrous dichloromethane (DCM) to a concentration of 0.1 M[8].

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution[8].

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour[8]. Monitor via TLC or LC-MS. The mass should shift by -100 Da (loss of Boc).

  • Isolation: Concentrate the mixture under reduced pressure. Self-Validation Step: Co-evaporate the residue three times with toluene (10 mL each) to azeotropically remove all residual TFA[8]. The product is isolated as a piperidine TFA salt, ready for immediate use.

Step 3: Amide Coupling (Final PROTAC Assembly)

Conjugation of the piperidine amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., CRBN or VHL ligand)[9].

  • Activation: In a dry flask, dissolve the E3 ligase ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M)[9].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the active OBt ester[9].

  • Coupling: Add the piperidine TFA salt (from Step 2) (1.0 eq) to the activated mixture. Note: Ensure excess DIPEA is present to neutralize the TFA salt; verify the pH is basic (~pH 8-9) by spotting on wet pH paper.

  • Completion: Stir at room temperature for 2-4 hours. Quench with water, extract with ethyl acetate, and purify the final PROTAC via reverse-phase preparative HPLC.

Visualization of the Synthetic Workflow

G Start Tert-butyl 3-(prop-2-yn-1-yloxy) piperidine-1-carboxylate CuAAC CuAAC Click Chemistry (CuSO4, Na Ascorbate) Start->CuAAC Azide Azide-Functionalized Warhead Azide->CuAAC Int1 Boc-Protected Triazole Intermediate CuAAC->Int1 Deprotect Boc Deprotection (TFA / DCM) Int1->Deprotect Int2 Free Piperidine Amine (TFA Salt) Deprotect->Int2 Couple Amide Coupling (HATU, DIPEA) Int2->Couple Acid Carboxylic Acid E3 Ligand Acid->Couple PROTAC Final Rigid PROTAC Molecule Couple->PROTAC

Fig 2: Three-step modular synthesis of a PROTAC using the piperidine-alkyne linker building block.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase | National Institutes of Health (NIH) |[Link]

  • Novel approaches for the rational design of PROTAC linkers | Open Exploration Publishing |[Link]

  • 88-2190-68 Enamine 化合物 100mg CAS No:1219828-03-1 | AS ONE |[Link]

  • Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach | RSC Publishing |[Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics | National Institutes of Health (NIH) |[Link]

Sources

Application

Application Note: Sonogashira Cross-Coupling with tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Introduction & Strategic Rationale The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219828-03-1) serves as a highly versatile building block. It combines a protected secondary amine (Boc-piperidine) with a propargyl ether moiety, offering a terminal alkyne handle for modular carbon-carbon bond formation.

The Sonogashira cross-coupling reaction —the palladium-catalyzed, copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides—is the premier methodology for elaborating this scaffold [1]. Because the propargyl ether linkage can be sensitive to strongly basic or high-temperature conditions (risking isomerization to an allene), and the Boc group is strictly acid-sensitive, the reaction conditions must be carefully engineered. This application note details the mechanistic rationale, optimized parameters, and validated protocols for achieving high-yielding couplings with this specific substrate.

Mechanistic Causality & Reaction Design (E-E-A-T)

To achieve reproducible results, it is critical to understand the dual catalytic cycles governing the Sonogashira reaction [1]. The transformation relies on the synergistic interplay between a palladium cycle (oxidative addition, transmetalation, reductive elimination) and a copper cycle (formation of the copper acetylide).

The Dual Catalytic Cycle
  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond. Aryl iodides undergo this step rapidly at room temperature, whereas aryl bromides typically require heating (60–80 °C) [2].

  • Copper Acetylide Formation: The terminal alkyne of the propargyl ether is deprotonated by an amine base (e.g., Et₃N or DIPEA) in the presence of CuI to form a nucleophilic copper acetylide.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent reductive elimination yields the internal alkyne product and regenerates the Pd(0) catalyst.

Substrate-Specific Challenges
  • Glaser Homocoupling: In the presence of oxygen, the copper acetylide can undergo oxidative dimerization, consuming the valuable piperidine alkyne [3]. Strict anaerobic conditions (Schlenk techniques) are mandatory.

  • Boc Deprotection: The tert-butyl carbamate (Boc) group will cleave under acidic conditions. Aqueous workups must utilize neutral or mildly basic buffers (e.g., saturated aqueous NH₄Cl or NaHCO₃).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L2 Pd0->OxAdd Ar-X TransMet Transmetalation Pd(II)(Ar)(C≡CR)L2 OxAdd->TransMet Cu-C≡CR RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Coupled Product CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TransMet Transmetalation

Figure 1: The synergistic Pd/Cu dual catalytic cycle of the Sonogashira cross-coupling.

Optimization of Reaction Conditions

For tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, empirical data demonstrates that balancing catalyst reactivity with base strength is paramount. The table below summarizes the optimization landscape for coupling this substrate with a standard aryl bromide.

Table 1: Quantitative Optimization of Coupling Parameters

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base (Solvent)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄CuIEt₃N (Neat)7045%Sluggish reaction; poor solubility of substrate in neat amine.
2Pd(PPh₃)₄CuIEt₃N / DMF (1:4)7078%Good yield; DMF improves solubility and stabilizes Pd intermediates.
3PdCl₂(PPh₃)₂CuIEt₃N / DMF (1:4)7085%Pd(II) pre-catalyst is more air-stable and easily reduced in situ.
4PdCl₂(PPh₃)₂CuIDIPEA / THF (1:4)6592%Optimal: DIPEA limits propargyl isomerization; THF eases workup.
5PdCl₂(PPh₃)₂NoneDIPEA / THF (1:4)8015%Copper-free conditions require specific ligands; standard Pd fails here.
6PdCl₂(PPh₃)₂CuIDIPEA / THF (Air)6530%Massive Glaser homocoupling observed due to O₂ presence [3].

Note: Yields are isolated yields after silica gel chromatography. Optimal conditions (Entry 4) utilize a slightly less nucleophilic base (DIPEA) and a volatile solvent (THF) to streamline purification.

Standard Operating Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints (TLC) are embedded to ensure the integrity of the workflow.

Reagents and Materials
  • Substrate: tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 equiv, 1.0 mmol, ~239 mg)

  • Coupling Partner: Aryl iodide or Aryl bromide (1.1 equiv, 1.1 mmol)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%, ~35 mg)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%, ~19 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, ~0.52 mL)

  • Solvent: Anhydrous THF (4.0 mL), degassed.

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (35 mg) and CuI (19 mg).

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to establish a strictly inert atmosphere.

  • Reagent Addition:

    • Dissolve the aryl halide (1.1 mmol) and tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (239 mg) in anhydrous, degassed THF (4.0 mL).

    • Inject the THF solution into the Schlenk flask via syringe.

    • Inject anhydrous DIPEA (0.52 mL) dropwise.

    • Self-Validation Check: The solution will typically transition from a pale yellow to a deep amber or brown color upon the addition of the base, indicating the formation of the active Pd(0) species and Cu-acetylide.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 65 °C.

    • Stir vigorously for 4–12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1, visualized with KMnO₄ stain). The terminal alkyne starting material should be completely consumed.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and quench by adding saturated aqueous NH₄Cl (10 mL). Do not use HCl, as it will cleave the Boc protecting group.

    • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes to Hexanes/EtOAc (typically 10% to 30% EtOAc) to isolate the pure functionalized piperidine derivative.

ProtocolWorkflow Step1 1. Setup Schlenk Flask + Pd/Cu Step2 2. Degassing Argon Purge (3x) Step1->Step2 Step3 3. Addition Substrates + DIPEA Step2->Step3 Step4 4. Reaction Heat at 65°C (4-12h) Step3->Step4 Step5 5. Quench Aq. NH4Cl (Boc-safe) Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting & Field Insights

  • Issue: High levels of Glaser Homocoupling (Dimerization of the Alkyne).

    • Cause: Oxygen ingress into the reaction vessel [3].

    • Solution: Ensure rigorous degassing of all solvents (sparging with Argon for 30 minutes or utilizing freeze-pump-thaw cycles). Alternatively, add the alkyne substrate slowly via a syringe pump over 2 hours to keep its steady-state concentration low.

  • Issue: Loss of the Boc Protecting Group.

    • Cause: Unintentional acidification during workup or prolonged exposure to acidic silica gel.

    • Solution: Strictly use saturated NH₄Cl for the aqueous quench. If the product is highly sensitive, pre-treat the silica gel with 1% Et₃N in hexanes before loading the column.

  • Issue: Incomplete Conversion of Aryl Bromides.

    • Cause: Aryl bromides undergo oxidative addition slower than aryl iodides [2].

    • Solution: Elevate the temperature to 80 °C, switch the solvent to DMF, or upgrade the catalyst to a more electron-rich system such as Pd(dppf)Cl₂.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. URL: [Link]

  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition, 2005. URL: [Link]

  • Mishra, N.; Singh, S. K.; Singh, A. S.; Agrahari, A. K. "Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling." The Journal of Organic Chemistry, 2021. URL: [Link]

Method

Application Note: Incorporating tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in Peptidomimetic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural mimicry, bioorthogonal conjugation (CuAAC), and protocol optimization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural mimicry, bioorthogonal conjugation (CuAAC), and protocol optimization.

Strategic Rationale in Drug Design

The transition from native peptides to peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor oral bioavailability and rapid proteolytic degradation inherent to natural amino acid sequences. tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219828-03-1) is a highly privileged bifunctional building block designed specifically for this purpose.

This molecule integrates three critical design elements:

  • The Piperidine Scaffold: Acts as a rigid, cyclic core that restricts the conformational flexibility of the resulting peptidomimetic. This rigidity mimics natural peptide secondary structures (such as β -turns) and significantly improves metabolic stability against liver microsomes[1].

  • The Propargyl Ether (Alkyne): Provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This enables the modular attachment of azide-functionalized pharmacophores, fluorophores, or secondary peptide chains.

  • The Boc-Protected Amine: Allows for orthogonal deprotection and subsequent integration into standard solution-phase or solid-phase peptide synthesis (SPPS) workflows via amide bond formation.

The Triazole as a Peptide Bond Isostere

When the propargyl group undergoes a CuAAC "click" reaction with an azide, it forms a 1,4-disubstituted 1,2,3-triazole. Mechanistically, this triazole ring is a recognized isostere of the trans-amide bond[3]. It mimics the planarity and dipole moment of a standard peptide bond but is entirely invisible to natural proteases, rendering the resulting peptidomimetic highly resistant to enzymatic hydrolysis[4].

Rationale Nat Natural Peptide Labile Amide Bonds Flexible Backbone Deg Rapid Protease Degradation Nat->Deg Mimic Piperidine-Triazole Mimic Protease-Resistant Isostere Conformational Restriction Stab High Metabolic Stability (In Vivo) Mimic->Stab

Figure 1: Pharmacokinetic advantages of piperidine-triazole peptidomimetics over natural peptides.

Experimental Workflow & Methodologies

The integration of this building block into a peptidomimetic pipeline requires a two-stage approach: N-terminal elongation followed by side-chain bioorthogonal conjugation.

Workflow A tert-Butyl 3-(prop-2-yn-1-yloxy) piperidine-1-carboxylate B Step 1: Boc Deprotection (TFA/DCM) A->B Acidic Cleavage C Step 2: Amide Coupling (HATU/DIPEA, Peptide Fragment) B->C N-Acylation D Step 3: CuAAC 'Click' Reaction (CuSO4, NaAsc, Azide-Pharmacophore) C->D Bioorthogonal Conjugation E Triazole-Linked Piperidine Peptidomimetic D->E 1,4-Disubstituted Triazole Formation

Figure 2: Modular synthetic workflow for integrating the piperidine-alkyne scaffold.

Protocol A: Boc Deprotection and Amide Coupling

This protocol details the removal of the Boc group and the subsequent coupling of the sterically hindered secondary piperidine amine to an Fmoc-protected amino acid.

  • Deprotection: Dissolve tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C. Stir and allow to warm to room temperature over 1 hour.

    • Causality: TFA selectively cleaves the Boc carbamate via acid-catalyzed hydrolysis, liberating the secondary amine. The propargyl ether is highly stable under these acidic conditions.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). Stain with KMnO₄; the starting material will migrate, whereas the highly polar free amine TFA-salt will remain at the baseline.

  • Solvent Removal: Evaporate the solvents under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Coupling: Dissolve the resulting amine TFA salt and the desired Fmoc-amino acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq).

    • Causality: HATU is chosen specifically because it is highly efficient for acylating sterically hindered secondary amines (like the 3-substituted piperidine) while minimizing racemization of the incoming chiral amino acid. DIPEA neutralizes the TFA salt and drives the formation of the active ester.

  • Self-Validation (Chloranil Test): After 2 hours, perform a Chloranil test. Unlike the Ninhydrin test (which is for primary amines), the Chloranil test is specific to secondary amines. A color change from yellow to blue/green indicates incomplete reaction; a negative (yellow) result confirms complete amide bond formation.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" conjugation of the propargyl-piperidine intermediate with an azide-bearing target.

  • Preparation: Dissolve the alkyne-functionalized piperidine intermediate (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific solvent mixture is critical as it simultaneously dissolves hydrophobic peptide fragments and the water-soluble copper catalyst system[5].

  • Catalyst Premix: In a separate vial, mix CuSO₄·5H₂O (5 mol%) with THPTA ligand (5 mol%) in a small volume of water.

    • Causality: THPTA is a water-soluble ligand that coordinates Cu(I). This coordination prevents the disproportionation of Cu(I) and suppresses the generation of Reactive Oxygen Species (ROS) that could otherwise oxidatively degrade sensitive amino acid side chains (e.g., Methionine, Tryptophan).

  • Initiation: Add the catalyst premix to the main reaction vessel, followed immediately by freshly prepared sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling)[2].

  • Self-Validation (LC-MS & IR): Stir at room temperature for 4 hours. Monitor reaction completion via LC-MS (the product mass must exactly equal the sum of the alkyne and azide masses). Additionally, FT-IR spectroscopy can be used to confirm the disappearance of the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2100 cm⁻¹.

Quantitative Data: CuAAC Optimization

The efficiency of the CuAAC reaction on the piperidine scaffold is highly dependent on the catalyst and ligand system. The table below summarizes the optimization of reaction conditions to maximize yield while minimizing degradation.

EntryCatalyst SystemLigandSolvent SystemTempTime (h)Yield (%)
1CuSO₄ (5 mol%) / NaAsc (10 mol%)Nonet-BuOH/H₂O (1:1)RT1281%
2 CuSO₄ (5 mol%) / NaAsc (10 mol%) THPTA (5 mol%) t-BuOH/H₂O (1:1) RT 4 96%
3CuI (10 mol%) / DIPEA (2.0 eq)NoneTHF50 °C2462%
4Cu(OAc)₂ (5 mol%) / NaAsc (10 mol%)NoneDMF/H₂O (4:1)RT885%

Data Interpretation: The inclusion of the THPTA ligand (Entry 2) dramatically accelerates the reaction kinetics (reducing time from 12h to 4h) and improves the overall yield by stabilizing the Cu(I) intermediate. Conversely, utilizing CuI in organic solvents (Entry 3) leads to sluggish kinetics and lower yields due to poor catalyst solubility and competing side reactions.

References

  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry. Available at:[Link]

  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of Piperidine Rings using Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Functionalized Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Functionalized Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its saturated, three-dimensional nature allows for the creation of molecules with improved pharmacokinetic properties and the ability to form specific, high-affinity interactions with biological targets that are often inaccessible to flat, aromatic systems.[3] The strategic functionalization of the piperidine scaffold is therefore a critical activity in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and metabolic stability.[4][5][6]

This guide focuses on a particularly versatile building block: Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate . This reagent is strategically designed for modular drug design, incorporating three key elements:

  • The Piperidine Core: The foundational privileged scaffold.

  • The N-Boc Protecting Group: A robust tert-butyloxycarbonyl group that passivates the nucleophilic ring nitrogen, preventing unwanted side reactions and directing reactivity. It can be efficiently removed under acidic conditions to reveal the secondary amine for further modification.[7][8]

  • The Propargyl Ether Handle: A terminal alkyne that serves as a highly versatile functional group for powerful and efficient coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling.[9][10][11] The propargyl moiety itself is found in various bioactive molecules and can be a key pharmacophoric element.[12][13]

These application notes provide detailed, field-proven protocols for leveraging this building block in key synthetic transformations, explaining the rationale behind experimental choices to empower researchers in the development of novel therapeutics.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the most prominent example of "click chemistry," is an exceptionally reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an alkyne and an azide.[14][15][16] This reaction is prized for its high yields, mild aqueous conditions, and remarkable tolerance of other functional groups, making it ideal for late-stage functionalization and the creation of compound libraries.[16] The resulting triazole ring is a bioisostere of the amide bond but is resistant to hydrolysis, oxidation, and reduction.[16]

Experimental Protocol: Synthesis of a Model Triazole Derivative

This protocol describes the reaction of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with benzyl azide to form the corresponding 1,2,3-triazole.

CuAAC_Workflow cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents 1. Dissolve Alkyne & Azide in t-BuOH/H₂O Addition 3. Add CuSO₄ solution to the alkyne/azide mixture Reagents->Addition Mixture Catalyst 2. Prepare fresh Sodium Ascorbate & CuSO₄ solutions Initiation 4. Add Sodium Ascorbate solution dropwise to initiate Addition->Initiation Reaction starts Stir 5. Stir vigorously at RT (4-12 h) Initiation->Stir Quench 6. Quench with aq. EDTA or dilute NH₄OH Stir->Quench Monitor by TLC/LC-MS Extract 7. Extract with EtOAc or DCM Quench->Extract Purify 8. Purify via column chromatography Extract->Purify Product Final Triazole Product Purify->Product

Caption: General workflow for the CuAAC "Click" reaction.

Reagents and Materials

ReagentM.W.Amount (mg)mmolesEquiv.
Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate253.342531.01.0
Benzyl Azide133.151461.11.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6912.50.050.05
Sodium Ascorbate198.11200.10.1
tert-Butanol-10 mL--
Deionized Water-10 mL--
Dichloromethane (DCM)-As needed--
Saturated aq. Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Step-by-Step Methodology

  • Dissolution: In a 50 mL round-bottom flask, dissolve Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (20 mL total). Stir until a homogeneous solution is formed.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq in ~0.5 mL water). The solution may turn a pale blue.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq in ~0.5 mL water) dropwise. A color change to yellow or orange may be observed.

    • Causality Note: Sodium ascorbate is the reducing agent that converts the inactive Cu(II) precatalyst to the active Cu(I) species required for the catalytic cycle. A slight excess ensures the catalytic population of Cu(I) is maintained.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is fully consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of water. Extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure triazole product.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17] It is a cornerstone of synthetic chemistry, widely used to construct complex molecular architectures.[18][19] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[20]

Experimental Protocol: Synthesis of an Aryl-Alkyne Derivative

This protocol details the coupling of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with iodobenzene as a model aryl halide.

Sonogashira_Workflow cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Flask 1. Add Pd catalyst & CuI to oven-dried flask Inert 2. Evacuate & backfill with Argon/Nitrogen (3x) Flask->Inert Solvent 3. Add anhydrous solvent (THF/DMF) via syringe Inert->Solvent Reactants 4. Add Aryl Halide, Alkyne, & Amine Base (e.g., TEA) Solvent->Reactants Heat 5. Heat to specified temp (e.g., 50-70 °C) Reactants->Heat Filter 6. Cool, dilute, and filter through Celite® Heat->Filter Monitor by TLC/LC-MS Extract 7. Aqueous workup & extraction Filter->Extract Product Final Aryl-Alkyne Product Extract->Product Purify via Chromatography

Caption: General workflow for the Sonogashira cross-coupling reaction.

Reagents and Materials

ReagentM.W.Amount (mg)mmolesEquiv.
Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate253.342531.01.0
Iodobenzene204.012241.11.1
Pd(PPh₃)₂Cl₂701.90210.030.03
Copper(I) Iodide (CuI)190.4560.030.03
Triethylamine (TEA)101.19420 µL3.03.0
Anhydrous Tetrahydrofuran (THF)-15 mL--
Ethyl Acetate (EtOAc)-As needed--
Saturated aq. Ammonium Chloride (NH₄Cl)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Step-by-Step Methodology

  • Inert Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.03 eq).

  • Atmosphere Exchange: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Causality Note: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous THF (15 mL), followed by Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq), iodobenzene (1.1 eq), and triethylamine (3.0 eq) via syringe.

    • Causality Note: The amine base is essential. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also to neutralize the HX acid generated during the catalytic cycle.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Filtration and Extraction: Redissolve the residue in ethyl acetate (50 mL) and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-alkyne.

Post-Functionalization Modification: N-Boc Deprotection

Following the successful functionalization of the alkyne moiety, the N-Boc group can be removed to liberate the piperidine nitrogen. This secondary amine is a key site for further diversification, allowing for N-alkylation, N-arylation, acylation, or reductive amination to build additional molecular complexity.

Protocol: Acid-Catalyzed N-Boc Deprotection

The most common and efficient method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[7][21]

Deprotection_Pathway cluster_workup Isolation Options Start Functionalized N-Boc Piperidine Process Dissolve in DCM Cool to 0 °C Start->Process Reaction Add TFA (10-20 eq) Stir at RT (1-3 h) Process->Reaction Workup Concentrate in vacuo Reaction->Workup Monitor by TLC/LC-MS Salt Use TFA Salt Directly (for next step) Workup->Salt Freebase Aqueous basic workup (e.g., NaHCO₃ wash) Workup->Freebase Final_Salt Piperidinium TFA Salt Salt->Final_Salt Isolate Final_Amine Free Secondary Amine Freebase->Final_Amine Isolate

Caption: Workflow for N-Boc deprotection and subsequent options.

Step-by-Step Methodology

  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.

    • Safety Note: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up (to obtain TFA Salt): Concentrate the reaction mixture under reduced pressure. The resulting residue is the piperidinium trifluoroacetate salt, which is often sufficiently pure to be used directly in subsequent reactions without further purification.[7]

  • Work-up (to obtain Free Amine): a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in ethyl acetate or DCM (50 mL). c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, followed by a brine wash. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperidine amine.[7]

Troubleshooting Common Boc-Deprotection Issues

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid or reaction time.Add more equivalents of TFA. Extend the reaction time and monitor. Gentle warming (to 40 °C) can be applied if the substrate is stable.[7]
Side Reactions Substrate contains other acid-labile groups (e.g., t-butyl esters, acetals).Use alternative, milder conditions. A common choice is 4M HCl in 1,4-dioxane at room temperature.[7]
Difficulty isolating free amine Product is highly water-soluble.After basic workup, saturate the aqueous layer with NaCl before re-extracting with an organic solvent like DCM or a mixture of DCM/isopropanol.

Summary and Outlook

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a powerful and versatile building block for modern drug discovery. The terminal alkyne handle provides reliable access to a wide array of derivatives through high-yielding transformations like the CuAAC and Sonogashira coupling. Subsequent deprotection of the piperidine nitrogen unlocks a second vector for diversification. The protocols outlined in this guide provide a robust foundation for researchers to efficiently generate novel, structurally complex piperidine derivatives, accelerating the discovery of new therapeutic agents targeting a wide range of diseases.[2][4]

References

  • Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. Benchchem.
  • Propargyl ether | 6921-27-3. J&K Scientific LLC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Troubleshooting Guide for Boc Deprotection of Cyclic Amines. Benchchem.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Labeled propargyl esters promise to help diagnose and tre
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • Sonogashira coupling. Wikipedia.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Applic
  • (Carboxyalkyl)benzyl Propargyl Ethers as Selective Inhibitors of Leukocyte-Type 12-Lipoxygenases. Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development.
  • Improved Click Reaction Protocol. Glen Research.
  • Click chemistry reagents. Chemie Brunschwig.
  • Click Chemistry in Drug Discovery. MilliporeSigma.
  • Click Chemistry. TCI Chemicals.

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Method

Application Notes &amp; Protocols: Leveraging Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate for Advanced Bioconjugation and PROTAC Synthesis

Introduction In the landscape of modern drug discovery and chemical biology, the precise and efficient assembly of complex molecular architectures is paramount. Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the precise and efficient assembly of complex molecular architectures is paramount. Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate stands out as a highly versatile bifunctional linker, uniquely equipped for this challenge. Its structure thoughtfully combines three critical elements: a terminal alkyne for "click" chemistry, a Boc-protected piperidine amine for orthogonal derivatization, and a piperidine scaffold that imparts valuable structural and pharmacokinetic characteristics.

This guide provides an in-depth exploration of this linker's applications. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these protocols but also adapt them with a deep understanding of the underlying chemistry. The protocols herein are designed as self-validating systems, with clear checkpoints for characterization to ensure the integrity of each step.

Section 1: Core Principles and Molecular Profile

Chemical Structure and Key Features

The utility of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate stems directly from its modular design. Each component serves a distinct and synergistic purpose.

  • Terminal Alkyne: This functional group is the reactive handle for one of the most robust and bio-orthogonal reactions in chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] It allows for the specific and high-yield formation of a stable triazole linkage to any azide-bearing molecule.[3]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the piperidine nitrogen. This enables an orthogonal synthesis strategy: the alkyne can be reacted first, and after purification, the amine can be deprotected under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a nucleophilic secondary amine, ready for subsequent coupling reactions.

  • Piperidine Scaffold: Far from being a simple spacer, the piperidine ring is a "privileged structure" in medicinal chemistry.[4][5] It introduces a degree of conformational rigidity to the linker, which can be crucial for optimizing the spatial orientation between two conjugated moieties, a key factor in the efficacy of PROTACs.[6][7] Furthermore, the piperidine motif can enhance water solubility and metabolic stability, improving the overall pharmacokinetic profile of the final conjugate.[7]

cluster_molecule Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate alkyne Terminal Alkyne (-C≡CH) exp_alkyne Handle for Click Chemistry (e.g., CuAAC) alkyne->exp_alkyne piperidine Piperidine Scaffold exp_piperidine Structural Rigidity & Pharmacokinetic Modulation piperidine->exp_piperidine boc Boc-Protected Amine (-N-Boc) exp_boc Orthogonal Synthesis Handle (Deprotection reveals -NH) boc->exp_boc

Caption: Key functional components of the linker molecule.

The Power of Click Chemistry: CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone application for this linker's alkyne group. Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the Cu(I)-catalyzed version offers a massive rate acceleration (10⁷ to 10⁸-fold) and, critically, proceeds with complete regioselectivity to yield the 1,4-disubstituted triazole isomer.[1][2] This reaction is exceptionally robust, tolerating a wide variety of functional groups and often proceeding in aqueous solutions, making it ideal for bioconjugation.[3][8]

Section 2: Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Protocol 1: General CuAAC for Small Molecule Conjugation

This protocol is designed for conjugating the linker to a small molecule containing an azide group in an organic solvent system.

Expertise Insight: The choice of a THF/water co-solvent system is strategic. THF solubilizes the organic starting materials, while water is beneficial for the CuAAC reaction mechanism and helps dissolve the copper catalyst and ascorbate.

ReagentM.W.Amount (for 1 mmol alkyne)Equivalents
tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate267.36 g/mol 267 mg1.0
Azide-containing moleculeVariableVariable1.0 - 1.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.69 g/mol 12.5 mg0.05
Sodium L-Ascorbate198.11 g/mol 39.6 mg0.2
Solvent
Tetrahydrofuran (THF)-5 mL-
Deionized Water-5 mL-

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) and the azide-containing molecule (1.05 eq) in the THF/water (1:1) solvent mixture. Stir until all solids are dissolved.

  • Catalyst Addition: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and Sodium L-Ascorbate (e.g., 0.4 M in water).

  • Initiation: To the stirred solution from Step 1, add the Sodium L-Ascorbate solution (0.2 eq), followed immediately by the CuSO₄ solution (0.05 eq). A color change (e.g., to yellow or green) may be observed as the active Cu(I) species is formed.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[9]

  • Monitoring (Self-Validation): Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, more polar product spot (triazoles are generally more polar than their alkyne/azide precursors).

  • Workup: Once complete, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole conjugate.

Protocol 2: Bioconjugation to an Azide-Modified Protein

This protocol adapts the CuAAC reaction for aqueous buffer systems, essential for maintaining the integrity of biomolecules like proteins.

Expertise Insight: For bioconjugation, the standard CuSO₄/Ascorbate system can generate reactive oxygen species that damage the protein.[8] The inclusion of a Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is critical. THPTA accelerates the reaction and protects the protein from oxidative damage.[1][8][10]

ReagentStock ConcentrationFinal Concentration
Azide-Modified Protein5-10 mg/mL in PBS~50 µM
tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate10 mM in DMSO500 µM (10 eq)
CuSO₄·5H₂O20 mM in Water100 µM
THPTA50 mM in Water500 µM (5:1 to Cu)
Sodium L-Ascorbate (freshly prepared)100 mM in Water2.5 mM
Buffer
Phosphate-Buffered Saline (PBS), pH 7.4--

Step-by-Step Methodology:

  • Catalyst Premix: In a microcentrifuge tube, combine the required volumes of the CuSO₄ and THPTA stock solutions. Mix and let stand for 2-3 minutes to allow for complex formation.[11]

  • Reaction Setup: In a separate tube, combine the azide-modified protein solution and the DMSO stock of the alkyne-linker. Ensure the final concentration of DMSO remains below 10% (v/v) to maintain protein stability.

  • Initiation: Add the premixed Cu(I)/THPTA catalyst to the protein-linker solution. Gently mix. Immediately add the freshly prepared sodium ascorbate solution to initiate the click reaction.[10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. If conjugating to a fluorescent molecule, protect the reaction from light.[1]

  • Purification (Self-Validation): Remove unreacted small molecules and catalyst components using size-exclusion chromatography (SEC) or a desalting column equilibrated with PBS. The protein conjugate will elute in the void volume.

  • Characterization: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry (MALDI-TOF or ESI-MS).

start Mix Alkyne-Linker + Azide-Protein in PBS incubate Incubate at RT (1-4 hours) start->incubate catalyst Prepare Catalyst Premix (CuSO₄ + THPTA) catalyst->incubate ascorbate Add Fresh Sodium Ascorbate ascorbate->incubate purify Purify via SEC/ Desalting Column incubate->purify characterize Characterize (SDS-PAGE, MS) purify->characterize end Pure Protein Conjugate characterize->end

Caption: Workflow for protein bioconjugation using CuAAC.

Section 3: Application in PROTAC Synthesis

This linker is exceptionally well-suited for constructing Proteolysis-Targeting Chimeras (PROTACs). The following protocol outlines a rational, stepwise approach to synthesize a PROTAC by connecting an azide-modified E3 ligase ligand and a carboxylic acid-modified target protein ligand.

PROTAC Synthesis Workflow Overview

The synthesis is a three-stage process that leverages the linker's orthogonal handles. This modular approach allows for the purification and validation of each intermediate, which is critical for a successful final product.

step1 Step A: CuAAC Click Reaction intermediate1 Intermediate 1 (Linker-Ligand 1 Conjugate) step1->intermediate1 step2 Step B: Boc Deprotection intermediate2 Intermediate 2 (Deprotected Amine) step2->intermediate2 step3 Step C: Amide Coupling final_protac Final PROTAC Molecule step3->final_protac linker Alkyne-Linker linker->step1 ligand1 Azide-Ligand 1 (e.g., for E3 Ligase) ligand1->step1 intermediate1->step2 intermediate2->step3 ligand2 COOH-Ligand 2 (e.g., for Target Protein) ligand2->step3

Caption: Modular three-stage workflow for PROTAC synthesis.

Protocol 3: Stepwise PROTAC Synthesis

Step A: CuAAC Reaction

  • Objective: To conjugate the alkyne-linker with an azide-modified ligand (Ligand 1).

  • Procedure: Follow Protocol 1 as described above, using your azide-modified Ligand 1 as the reaction partner. Purify the resulting product (Intermediate 1) thoroughly by column chromatography.

  • Validation: Confirm the structure of Intermediate 1 using ¹H NMR and high-resolution mass spectrometry (HRMS).

Step B: Boc Deprotection

  • Objective: To remove the Boc protecting group to reveal the reactive secondary amine.

  • Procedure:

    • Dissolve Intermediate 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-30% v/v) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). The product (Intermediate 2) is often obtained as a TFA salt and can be used directly in the next step.

  • Validation: Confirm deprotection via LC-MS, observing the expected mass change.

Step C: Amide Coupling

  • Objective: To form a stable amide bond between the deprotected linker (Intermediate 2) and a carboxylic acid-bearing ligand (Ligand 2).

  • Procedure:

    • Dissolve the carboxylic acid-containing Ligand 2 (1.0 eq) in a suitable aprotic solvent like DMF or DCM.

    • Add an amide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Add a solution of Intermediate 2 (the TFA salt, 1.1 eq) in the same solvent.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS for the formation of the final PROTAC product.

  • Final Purification and Validation: Upon completion, perform an appropriate aqueous workup and purify the final PROTAC molecule using preparative HPLC or column chromatography. The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Section 4: Conclusion

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is more than a simple linker; it is a sophisticated chemical tool that provides researchers with a reliable and adaptable platform for molecular construction. Its orthogonal reactive handles, combined with the beneficial properties of the piperidine core, make it an invaluable asset for creating advanced bioconjugates and for the rational design of potent PROTAC degraders. By understanding the principles behind the protocols detailed in this guide, scientists can effectively harness the power of this linker to accelerate their research and development efforts.

References

  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • Abdelshaheed, M. M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem.
  • BenchChem. (2025). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Available at: [Link]

  • Popadyuk, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Click Reaction Yields with Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of this specific alkyne building block in click chemistry.

Q1: What is Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and what is its primary application?

This molecule is a bifunctional building block. It contains a terminal alkyne, which is the reactive handle for the CuAAC (click) reaction, and a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group. Its primary use is in medicinal chemistry and drug discovery to conjugate the piperidine moiety to other molecules containing an azide group, thereby creating more complex structures, often for library synthesis or lead optimization.[1][2]

Q2: Is the Boc protecting group stable under typical CuAAC reaction conditions?

Yes, the Boc group is generally stable under the neutral or slightly basic and mild conditions of the CuAAC reaction.[3][4] The reaction is highly chemoselective, meaning the azide and alkyne groups react specifically with each other without affecting most other functional groups.[5] Boc deprotection requires strong acidic conditions (e.g., trifluoroacetic acid) or specific thermal conditions, which are not employed in standard click chemistry protocols.[6][7][8]

Q3: What are the recommended starting conditions for a click reaction with this alkyne?

A robust starting point for a small-scale reaction (1 mmol) would be:

  • Reactants: 1.0 equivalent of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and 1.0-1.1 equivalents of your azide partner.

  • Catalyst System: 1-5 mol% of a Copper(II) source (e.g., CuSO₄·5H₂O) and 5-10 mol% of a reducing agent (e.g., sodium ascorbate).[9][10]

  • Ligand (Recommended): 1-5 mol% of a copper-stabilizing ligand like TBTA or the more water-soluble THPTA.[11][12]

  • Solvent: A mixture of t-butanol and water (1:1) or an organic solvent like DMF or DMSO is often effective.[9][13][14]

  • Temperature: Room temperature.[15]

  • Atmosphere: While not always strictly necessary for robust reactions, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent catalyst oxidation and improve yields.[9][10]

Q4: Can I use a Copper(I) salt directly instead of a Cu(II)/reductant system?

Yes, you can use a Cu(I) source like CuI or CuBr directly.[9][16] This eliminates the need for a reducing agent. However, Cu(I) is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[10][17] Therefore, when using a Cu(I) salt, it is even more critical to use degassed solvents and maintain an inert atmosphere for consistent results.[9][10] Using a ligand to stabilize the Cu(I) is highly recommended in either case.[18][19]

Troubleshooting Guide: Improving Low Reaction Yields

Low or inconsistent yields are the most common issues encountered in CuAAC reactions. This guide provides a systematic approach to diagnosing and solving these problems.

Problem 1: Very Low or No Product Formation

Your TLC, LC-MS, or NMR analysis shows mostly unreacted starting materials.

G start Low / No Product catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure & Soluble? catalyst->reagents No (Check Catalyst System) catalyst->reagents Yes sub_catalyst 1. Use fresh Na-Ascorbate. 2. Degas solvents. 3. Add a Cu(I) stabilizing ligand. catalyst->sub_catalyst conditions Are Conditions Optimal? reagents->conditions No (Verify Purity/Solubility) reagents->conditions Yes sub_reagents 1. Check NMR/MS of alkyne & azide. 2. Screen alternative solvents. reagents->sub_reagents success Reaction Yield Improved conditions->success No (Optimize System) conditions->success Yes sub_conditions 1. Increase concentration. 2. Vary temperature. 3. Check for inhibiting groups. conditions->sub_conditions

Troubleshooting logic for low or no product yield.

The catalytic cycle relies on the Copper(I) oxidation state. If it gets oxidized to Copper(II), the reaction stops.[20] This is the most frequent cause of failure.

  • Causality: Dissolved oxygen in the solvent readily oxidizes Cu(I) to the inactive Cu(II) form.[10] The sodium ascorbate reducing agent can also degrade over time, especially when in solution.

  • Solutions:

    • Use Fresh Reducing Agent: Always prepare your sodium ascorbate solution fresh just before setting up the reaction.[10]

    • Deoxygenate Solvents: Before adding reagents, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes.

    • Add a Stabilizing Ligand: Ligands like TBTA or THPTA chelate the Cu(I) ion, protecting it from oxidation and increasing its catalytic activity.[17][21] In many cases, adding a ligand is the single most effective way to improve yield and consistency.[12]

    • Order of Addition: A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution of your alkyne and azide, and finally initiate the reaction by adding the sodium ascorbate.[22][23]

The reaction cannot proceed if the reactants are not in the same phase or if impurities are inhibiting the catalyst.

  • Causality: While CuAAC is tolerant of many solvents, the solubility of both the azide and the Boc-protected piperidine alkyne can be a limiting factor. Impurities in the starting materials (e.g., residual base or acid from a previous step) can interfere with the catalyst.

  • Solutions:

    • Verify Purity: Check the purity of your azide and alkyne starting materials by ¹H NMR or LC-MS.

    • Solvent Screening: If solubility is an issue, screen different solvent systems. A table of common options is provided below. Using a co-solvent like DMSO or DMF (up to 10-30% v/v) in an aqueous system can often help dissolve organic substrates.[9][24]

Solvent SystemCharacteristicsSuitability
t-BuOH / H₂O (1:1) Excellent general-purpose system, balances polarity.Good starting point for many substrates.
DMSO High dissolving power for a wide range of compounds.Excellent for poorly soluble substrates.[25]
DMF Good alternative to DMSO, lower boiling point.Widely used in organic synthesis.[10][14]
THF / H₂O Less polar than t-BuOH/H₂O, good for more lipophilic molecules.Useful when substrates are not soluble in more polar systems.[9]

Certain functional groups on your azide partner can chelate or react with the copper catalyst, sequestering it from the catalytic cycle.

  • Causality: Groups like free thiols (-SH) or, in some cases, unprotected histidines or boronic acids can strongly coordinate to copper, inhibiting the reaction.[10]

  • Solutions:

    • Increase Catalyst/Ligand Loading: Try increasing the catalyst and ligand loading to 5-10 mol%.[16]

    • Use a Sacrificial Metal: In complex biological systems, adding a metal like Zn(II) can sometimes occupy the inhibiting sites, leaving the copper free to catalyze the reaction.[16]

    • Modify Reaction Temperature: Gently heating the reaction (e.g., to 37-45 °C) can sometimes overcome weak inhibition.[24]

Problem 2: Reaction Stalls or Produces Side Products

The reaction starts but either stops before completion or yields a complex mixture, often with a prominent side product.

A common side reaction is the oxidative homodimerization of your alkyne to form a diyne. This is also a copper-catalyzed process and is promoted by oxygen.

  • Causality: In the absence of a sufficient reducing agent or in the presence of oxygen, the Cu(I) catalyst can promote the coupling of two terminal alkyne molecules.[9]

  • Solutions:

    • Ensure Inert Atmosphere: This is the most critical step to prevent oxidative side reactions. Use degassed solvents and run the reaction under a nitrogen or argon blanket.[10]

    • Use a Ligand: Ligands like TBTA sterically hinder the formation of the homodimerization transition state and stabilize the Cu(I) state, strongly suppressing this side reaction.[12]

    • Sufficient Reducing Agent: Ensure at least 5-10 equivalents of sodium ascorbate relative to the copper catalyst are used.

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Reaction Setup cluster_workup 3. Monitoring & Workup prep_alkyne Dissolve Alkyne & Azide in Solvent add_reagents Combine Alkyne/Azide Solution in Flask prep_alkyne->add_reagents prep_cu Prepare CuSO4 Stock add_catalyst Add Ligand, then CuSO4 prep_cu->add_catalyst prep_ligand Prepare Ligand Stock (e.g., THPTA) prep_ligand->add_catalyst prep_reductant Prepare FRESH Na-Ascorbate Stock initiate Initiate with Na-Ascorbate prep_reductant->initiate add_reagents->add_catalyst add_catalyst->initiate monitor Monitor by TLC/LC-MS (Room Temp, 1-4h) initiate->monitor quench Workup / Quench monitor->quench purify Purification quench->purify

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Derivatives

Welcome to the technical support center for the purification of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and its derivatives. This guide is designed to provide researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and its derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important class of chemical building blocks.

Introduction: The Purification Challenge

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a heterobifunctional molecule featuring a Boc-protected piperidine ring and a terminal alkyne. This structure makes it a valuable reagent in medicinal chemistry, particularly for applications in "click" chemistry and the synthesis of complex molecular architectures. However, its purification can be challenging due to the potential for side reactions during its synthesis and the lability of the Boc-protecting group under certain conditions.

This guide will focus on the most common purification technique for this compound: flash column chromatography, while also addressing other potential methods and common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate?

A1: The synthesis of this compound typically involves the Williamson ether synthesis, where the sodium salt of N-Boc-3-hydroxypiperidine is reacted with propargyl bromide.[1] Potential impurities include:

  • Unreacted N-Boc-3-hydroxypiperidine: Incomplete reaction will leave starting material in your crude product.

  • Elimination byproduct: The alkoxide can act as a base, leading to the elimination of HBr from propargyl bromide to form allene.[1]

  • Dialkylated product: While less common with a primary halide, over-alkylation can occur.

  • Side products from the Boc-protection step: If you are synthesizing the N-Boc-3-hydroxypiperidine precursor, you may have impurities from that step, such as unprotected 3-hydroxypiperidine.[2]

Q2: My Boc group seems to be cleaving during silica gel chromatography. Why is this happening and what can I do?

A2: Standard silica gel is slightly acidic, which can be sufficient to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, especially with prolonged exposure on the column.[3][4] This will result in the formation of the free piperidine, which will likely have a very different retention factor (Rf) and may streak on the column.

Solutions:

  • Neutralize the silica gel: Prepare a slurry of your silica gel in your chosen eluent and add 1-2% triethylamine (TEA) or another volatile base.[5][6] This will neutralize the acidic sites on the silica.

  • Use a different stationary phase: Basic alumina is a good alternative to silica gel for purifying basic compounds and will not cleave the Boc group.

  • Minimize purification time: Run your column as efficiently as possible to reduce the contact time of your compound with the stationary phase.[3]

Q3: Can I purify my compound by recrystallization?

A3: Recrystallization can be a highly effective purification method if your compound is a solid and you can find a suitable solvent system.[] This method is particularly good for removing small amounts of impurities. You will need to screen various solvents and solvent mixtures to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q4: What should I look for in the 1H NMR spectrum to confirm the purity of my product?

A4: For Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, you should expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the propargyl methylene protons (a doublet around 4.2 ppm), and the terminal alkyne proton (a triplet around 2.4 ppm).[8] The absence of signals corresponding to starting materials or a significant amount of baseline noise would indicate high purity.

Troubleshooting Guide: Flash Column Chromatography

This section provides a detailed troubleshooting guide for the most common purification method for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate derivatives.

Decision Workflow for Purification Strategy

Caption: Decision workflow for selecting a purification strategy.

Experimental Protocol: Flash Column Chromatography

This is a general protocol and may require optimization for specific derivatives.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Choose an appropriately sized column for the amount of crude product you need to purify.

    • Prepare a slurry of silica gel in your chosen eluent. To prevent Boc deprotection, it is highly recommended to add 1-2% triethylamine to your eluent.[5]

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of your eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor the elution of your product by TLC.

    • Combine the fractions containing your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified product.

Troubleshooting Table
Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in hexanes).
Product is eluting with impurities Poor separation between your product and impurities.Optimize your eluent system using TLC to achieve better separation. Consider using a different solvent system altogether (e.g., dichloromethane/methanol).
Streaking of the product spot on TLC The compound is interacting too strongly with the silica gel, possibly due to its basic nature.Add 1-2% triethylamine to your eluent to mask the acidic sites on the silica gel.[6]
Appearance of a new, more polar spot during chromatography The Boc group is being cleaved on the column.Use neutralized silica gel (with 1-2% triethylamine) or switch to a basic alumina stationary phase.[3]
Low recovery of the product The product may be irreversibly adsorbed onto the silica gel or is being lost during workup.Ensure proper neutralization of the silica gel. Check for product precipitation during solvent removal.
Advanced Troubleshooting: Logic Diagram

Troubleshooting_Logic Start Purification Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type No_Elution Product Not Eluting Issue_Type->No_Elution No Product Co_Elution Co-elution with Impurities Issue_Type->Co_Elution Impure Product Streaking Streaking on TLC/Column Issue_Type->Streaking Poor Peak Shape New_Spot New, More Polar Spot Appears Issue_Type->New_Spot Product Degradation Low_Yield Low Product Recovery Issue_Type->Low_Yield Low Amount Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Optimize_Eluent Optimize Eluent System (TLC) Co_Elution->Optimize_Eluent Add_TEA Add Triethylamine to Eluent Streaking->Add_TEA Neutralize_Silica Use Neutralized Silica or Alumina New_Spot->Neutralize_Silica Check_Adsorption Check for Irreversible Adsorption Low_Yield->Check_Adsorption

Caption: Troubleshooting logic for flash chromatography issues.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Pruthviraj, K., & Sunil, K. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 21(1), 103-107.
  • Chromatography Forum. (2005, December 31). use of Triethylamine. [Link]

  • Google Patents. Synthesis method for N-Boc-3-piperidone.
  • ACS Publications. (2023, February 13). Heat-Resistant Polymer Networks Prepared from Processable Resveratrol-Based Propargyl Ether Monomers. [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Organic Syntheses. ALLYLIC ALCOHOLS BY ALKENE TRANSFER FROM ZIRCONIUM TO ZINC: 1-[(tert-BUTYLDIPHENYLSILYL)OXY]-DEC-3-EN-5-OL. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the.... [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry, 23(1), 88-90.
  • Royal Society of Chemistry. Experimental Procedures. [Link]

  • National Institutes of Health. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry, 54(4), 1166–1181.
  • PubMed. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Patsnap. Synthesis method for N-Boc-3-piperidone. [Link]

  • Google Patents.
  • Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Polymer Chemistry, 6(48), 8373-8380.
  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Organic Chemistry Portal. PMA-Silica Gel Catalyzed Propargylation of Aromatic Compounds with Arylpropargyl Alcohols under Solvent-Free Conditions. [Link]

  • ResearchGate. PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • MDPI. (2025, October 30). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with the low reactivity of the terminal alkyne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with the low reactivity of the terminal alkyne in tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

The structure of this molecule presents a unique combination of features: a terminal alkyne activated by an adjacent ether oxygen, a bulky N-Boc-protected piperidine ring, and a propargyl ether linkage. These elements can significantly influence the outcome of common alkyne-based coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that can lead to low reactivity in coupling reactions?

A1: There are three main factors to consider:

  • Steric Hindrance: The bulky tert-butyl carbamate (Boc) protected piperidine ring is in close proximity to the reactive alkyne. This steric bulk can impede the approach of large catalyst complexes, such as those used in Sonogashira or Suzuki couplings, to the C-C triple bond.

  • Protecting Group Stability: The N-Boc group is generally stable but can be sensitive to strongly acidic conditions, which are sometimes used for Boc deprotection.[1][2] While typical cross-coupling conditions are not strongly acidic, inadvertent generation of acidic species (e.g., HX from the coupling) if the base is not efficient can pose a risk.

  • Propargyl Ether Moiety: While generally robust, propargyl ethers can be cleaved under certain harsh acidic or specific reductive conditions.[3][4] It's crucial to select reaction conditions that preserve this linkage.

Q2: I'm observing significant formation of a symmetrical diyne byproduct. What is happening and how can I prevent it?

A2: You are observing Glaser-Hay homocoupling, a common side reaction for terminal alkynes, especially in the presence of copper catalysts and oxygen.[5][6] This occurs when two molecules of your alkyne couple with each other instead of with your desired coupling partner. To mitigate this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture.[7] Oxygen is a key oxidant in this side reaction.

  • Minimize Copper Catalyst: In Sonogashira reactions, use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). High concentrations can favor homocoupling.[5]

  • Consider Copper-Free Protocols: For Sonogashira couplings, copper-free methods are highly effective at eliminating this side reaction.[5][8] These often require specific ligands and may need slightly higher temperatures.

Q3: Can the N-Boc group interfere with the catalyst?

A3: Yes, potentially. The carbonyl oxygen of the Boc group is a Lewis basic site. It could, in theory, coordinate to the metal center of the catalyst (e.g., palladium), potentially altering its electronic properties or sterically blocking a coordination site needed for the catalytic cycle. While often not a primary cause of failure, it's a contributing factor to consider when dealing with a sterically hindered system.

Troubleshooting Guide 1: Sonogashira Coupling

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation but can be challenging with sterically demanding substrates.[9][10]

Q: My Sonogashira reaction of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with an aryl bromide is failing or giving very low yield. What should I investigate?

A: A failed Sonogashira coupling with this substrate often points to issues with catalyst activation, steric hindrance, or inappropriate reaction conditions. Follow this systematic approach:

Troubleshooting Workflow: Sonogashira Coupling

start Low / No Yield reagents Step 1: Verify Reagent Quality & Purity start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK success Successful Coupling reagents->success Yield Improves sub_reagents • Alkyne & Aryl Halide Pure? • Solvents Anhydrous? • Base Fresh & Dry? • Catalysts Active? reagents->sub_reagents catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst Still Low Yield conditions->success Yield Improves sub_conditions • Degassing Thorough? • Temperature Appropriate?  (Aryl Bromides may need heat) • Base Strength/Amount Correct? conditions->sub_conditions alternative Step 4: Consider Alternative Couplings catalyst->alternative Still Low Yield catalyst->success Yield Improves sub_catalyst • Switch to Bulky Ligand?  (e.g., XPhos, SPhos) • Try Copper-Free Protocol? • Use a More Active Pre-catalyst? catalyst->sub_catalyst alternative->success cluster_reactants Reactants cluster_catalysis Catalytic System Alkyne Hindered Alkyne (Your Substrate) Cu_I Active Cu(I) Catalyst Alkyne->Cu_I Forms Acetylide Azide Azide Partner Azide->Cu_I Coordinates Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Cu_I Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->Cu_II Reduces Product 1,4-Disubstituted Triazole Product Cu_I->Product Ligand Optional Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Sources

Optimization

optimizing HPLC separation methods for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate .

Understanding the "chromatographic personality" of this molecule is the first step to optimization. This compound features a piperidine ring, a stereocenter at the C3 position, an alkyne ether linkage, and a bulky tert-butoxycarbonyl (Boc) protecting group. Because it lacks extended aromatic conjugation, it behaves as a "weak chromophore"[1]. Furthermore, the Boc group introduces complex conformational dynamics, and the chiral center necessitates rigorous enantiomeric excess (ee) monitoring during drug development.

Below is our comprehensive troubleshooting clinic, followed by validated, self-calibrating protocols to ensure scientific integrity in your workflows.

Part 1: Troubleshooting Clinic & FAQs

Q1: I am running a reversed-phase gradient method, but I see massive baseline drift and poor sensitivity. Why is my UV detector failing? The Causality: The Boc group and the propargyl ether lack extended pi-electron conjugation. Their maximum UV absorbance occurs via end-absorption (typically <210 nm)[2]. When you run a gradient using common solvents (like Acetonitrile or Methanol) and modifiers (like TFA), the mobile phase itself absorbs heavily at 210 nm. As the gradient progresses, the changing solvent composition causes the baseline to drift upward, burying your analyte signal. The Solution: For gradient purity analysis, you must pivot away from UV detection. Aerosol-based detectors, such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), are near-universal and do not rely on a chromophore[3]. CAD is particularly recommended for this molecule because it offers superior sensitivity and a more uniform inter-analyte response compared to ELSD[3].

Q2: Even under isocratic conditions, my analyte elutes as a very broad, sometimes split peak. Is my sample degrading on the column? The Causality: No, your sample is likely intact. N-Boc-piperidines are notorious for existing as interconverting rotamers (s-cis and s-trans isomers around the carbamate C-N partial double bond)[4]. At room temperature, the rate of this interconversion is similar to the chromatographic timescale. The column partially separates the rotamers, resulting in a broad or split peak. The Solution: Increase the column compartment temperature to 45°C–55°C. Heating provides the thermal energy required to accelerate the rotameric exchange. On the timescale of the HPLC separation, the detector will observe a single, sharp, time-averaged peak.

Q3: I need to determine the enantiomeric excess (ee) of the (R) and (S) isomers. Which chiral stationary phase (CSP) should I use? The Causality: The stereocenter at the C3 position requires a CSP capable of specific steric and hydrogen-bonding interactions. Derivatized polysaccharide columns (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for Boc-protected piperidines[5],[6]. The carbonyl oxygen of the Boc group acts as a hydrogen-bond acceptor, interacting with the NH groups of the CSP carbamate backbone, while the propargyl ether provides the necessary steric bulk for chiral recognition.

Part 2: Visualized Workflows & Decision Logic

Fig 1: Detector selection logic for weak chromophore Boc-piperidines.

Fig 2: Iterative optimization workflow for chiral separation of enantiomers.

Part 3: Quantitative Data & Detector Comparison

When optimizing your method, selecting the correct detector based on your sensitivity and gradient requirements is paramount. Below is a comparative analysis based on field-proven data for weak chromophores[1],[3].

Table 1: Detector Performance Comparison for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

ParameterUV Detection (210 nm)ELSD (Evaporative Light Scattering)CAD (Charged Aerosol Detector)
Sensitivity (LOD) ~1-5 µg/mL (Isocratic only)~10-50 ng (on-column)~1-5 ng (on-column)
Gradient Compatibility Poor (Severe baseline drift)Excellent (Requires volatile buffers)Excellent (Requires volatile buffers)
Response Linearity LinearNon-linear (Complex sigmoidal)Linear (via power function transformation)
Primary Use Case High-concentration ee% determinationPreparative fraction collection[7]Impurity profiling & standard-free quantitation

Part 4: Validated Experimental Protocols

Protocol A: Universal Gradient Purity Analysis via HPLC-CAD

This protocol is a self-validating system. By utilizing an inverse gradient, we ensure uniform CAD response regardless of the mobile phase composition at the time of elution[3].

Step-by-Step Methodology:

  • System Preparation: Ensure the HPLC system is thoroughly flushed with LC-MS grade water to remove any non-volatile salts (e.g., phosphates), which will cause severe background noise in the CAD.

  • Column Selection: Install a high-efficiency C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Setup:

    • Phase A: LC-MS Grade Water with 0.1% Formic Acid (Volatile modifier).

    • Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 95% B

    • 15–18 min: Hold at 95% B

    • 18–20 min: Return to 10% B for re-equilibration.

  • Rotamer Coalescence: Set the column oven temperature to 45°C .

  • CAD Configuration: Set the evaporation temperature to 35°C (optimal for semi-volatile/non-volatile analytes). Set the data collection rate to 10 Hz.

  • System Suitability Check: Inject a blank (diluent only). The baseline drift should be < 0.5 pA. If drift is higher, replace mobile phases with fresh LC-MS grade solvents.

Protocol B: Normal-Phase Chiral HPLC for Enantiomeric Excess (ee)

Because UV detection is acceptable under isocratic conditions, this method utilizes a standard UV detector at 210 nm. The polysaccharide stationary phase provides the necessary chiral recognition[5],[6].

Step-by-Step Methodology:

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Lux-Cellulose-3, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Note: Ensure both solvents are HPLC grade and thoroughly degassed.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min. Set the column compartment to 25°C . (Lower temperatures generally enhance chiral recognition, but monitor peak shape for rotameric broadening).

  • Detection: Set the UV/Vis detector to 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (Hexane:IPA) at a concentration of 1.0 mg/mL to ensure sufficient UV signal.

  • Validation: Inject a racemic standard. Adjust the Isopropanol ratio (e.g., to 95:5) if the resolution (Rs) between the (R) and (S) enantiomers is less than 1.5.

References

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed / Taylor & Francis. Available at:[Link]

  • Feasibility of Fraction Collection in HPLC Systems with Evaporative Light Scattering Detector. MDPI. Available at:[Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. Available at:[Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC / ACS Publications. Available at:[Link]

Sources

Troubleshooting

reducing homocoupling side reactions in Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate synthesis

Welcome to the technical support guide for the synthesis of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on mitigating the formation of homocoupling byproducts.

The target molecule is typically synthesized via a Williamson ether synthesis, an S_N2 reaction between N-Boc-3-hydroxypiperidine and a propargyl halide.[1][2] While effective, this reaction is often plagued by the undesired oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which can significantly reduce yield and complicate purification.[3][4] This guide provides in-depth troubleshooting advice and an optimized protocol to ensure a high-yielding and clean reaction.

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling side reaction and why does it occur?

A1: The primary side reaction is the Glaser coupling, an oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne.[3][5] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[3][6] Even trace amounts of copper contamination in reagents or from glassware, combined with exposure to air, can facilitate this undesired pathway, consuming your starting material and/or product.

Q2: My reaction mixture is turning a slight blue or green. What does this indicate?

A2: A blue or green coloration often suggests the presence of copper(II) species, which can form from the oxidation of copper(I). This is a strong indicator that conditions are favorable for Glaser coupling.[5] It is crucial to shift to strictly copper-free conditions and ensure a robust inert atmosphere.

Q3: How critical is the choice of base for this reaction?

A3: The base is critical. Its primary role is to deprotonate the hydroxyl group of the N-Boc-3-hydroxypiperidine to form a nucleophilic alkoxide.[7] A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred as it generates the alkoxide irreversibly and produces only hydrogen gas as a byproduct.[2] Weaker bases may lead to an equilibrium, slowing the desired S_N2 reaction and allowing more time for side reactions to occur.

Q4: Can I use a protecting group on the alkyne to prevent this side reaction?

A4: Yes, protecting the terminal alkyne, for example with a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, is a very effective strategy to prevent homocoupling.[6][8] However, this adds two steps to your synthesis (protection and deprotection), which may not be ideal. The protocols in this guide focus on preventing the side reaction without the need for protecting groups.

Reaction Scheme Overview

The diagram below illustrates the desired Williamson ether synthesis pathway versus the undesired Glaser coupling side reaction. The key to success is promoting the S_N2 reaction (green pathway) while suppressing the oxidative homocoupling (red pathway).

Caption: Desired S_N2 Pathway vs. Undesired Glaser Coupling.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This table provides a systematic approach to identifying and resolving issues that lead to the formation of the 1,3-diyne byproduct.

Observation / Problem Potential Cause Recommended Solution & Scientific Rationale
Significant byproduct spot on TLC/LCMS matching the mass of a diyne. Oxygen in the reaction atmosphere. Rigorous Degassing and Inert Atmosphere: Oxygen is the terminal oxidant in the Glaser catalytic cycle.[6] Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or a Schlenk line.[9]
Reaction fails or gives high byproduct even under an inert atmosphere. Trace copper contamination. Use High-Purity Reagents and Acid-Washed Glassware: Copper is a potent catalyst for this side reaction.[10] Use high-purity, anhydrous solvents and reagents from new or trusted bottles. To remove trace metals from glass surfaces, wash all glassware with an acid bath (e.g., aqua regia or Nochromix®), rinse thoroughly with deionized water, and oven-dry immediately before use.[9]
Low conversion to product; starting material remains. 1. Insufficiently strong base. 2. Low reaction temperature. 1. Switch to a Stronger Base: Use sodium hydride (NaH, 60% dispersion in mineral oil) to ensure complete and irreversible deprotonation of the alcohol, driving the reaction forward.[7] 2. Optimize Temperature: While the reaction is often run at 0°C to room temperature, gentle heating (e.g., 50-60 °C) can sometimes be necessary to accelerate the S_N2 rate, helping it outcompete the side reaction.[11] However, higher temperatures can also accelerate side reactions, so this must be optimized carefully.
Complex mixture of products observed. Slow addition of electrophile. Reverse Addition: Instead of adding the propargyl bromide to the alkoxide solution, consider adding the in situ generated alkoxide solution slowly via cannula or syringe pump to a solution of the propargyl bromide. This keeps the concentration of the nucleophilic alkoxide low at any given time, which can sometimes suppress side reactions.
Consistently poor yields despite troubleshooting. Reaction kinetics favor homocoupling under the current conditions. Consider a Reducing Agent or Lower Temperature: The addition of a reducing agent can help keep any trace copper in its Cu(I) state and prevent the oxidative step required for coupling.[8] Alternatively, studies have shown that running the reaction at very low temperatures (e.g., -28 °C) can dramatically suppress the rate of Glaser coupling.[8][10] This may significantly slow the desired reaction, requiring longer reaction times.

Recommended Protocol: Anhydrous, Copper-Free Williamson Ether Synthesis

This protocol is designed to minimize homocoupling by rigorously excluding oxygen and potential copper contaminants.

Materials:

  • N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Propargyl bromide, 80% wt. in toluene (1.1 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Acid-washed, oven-dried glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously cleaned, acid-washed, rinsed with deionized water, and dried in an oven at >120 °C for at least 4 hours. Assemble the reaction flask with a condenser and gas inlet/outlet while hot and allow it to cool under a stream of inert gas.

  • Reagent Preparation:

    • Under a positive pressure of inert gas, add N-Boc-3-hydroxypiperidine (1.0 equiv) to the reaction flask.

    • Dissolve it in anhydrous, degassed THF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Alkoxide Formation:

    • Carefully weigh the NaH (1.2 equiv) in a glovebox or under an inert atmosphere and add it portion-wise to the stirred solution at 0 °C.

    • Rationale: Adding NaH slowly to a cooled solution controls the hydrogen gas evolution. NaH is a strong, non-nucleophilic base that ensures complete deprotonation to the alkoxide.[2]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation. The solution may appear as a milky suspension.

  • Etherification (S_N2 Reaction):

    • Cool the reaction mixture back down to 0 °C.

    • Add the propargyl bromide solution (1.1 equiv) dropwise via syringe over 15-20 minutes.

    • Rationale: A slight excess of the electrophile ensures full consumption of the valuable alkoxide. The slow, dropwise addition at low temperature helps to control any exotherm and minimize potential side reactions.[11]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring & Quench:

    • Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

    • Once complete, cautiously quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.

References

  • Matyjaszewski, K., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, L., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available at: [Link]

  • Wikipedia. (2023). Glaser coupling. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Royal Society of Chemistry. (2018). Scope and advances in the catalytic propargylic substitution reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubChem. Available at: [Link]

  • NextSDS. tert-butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Anhydrous CeCl3-Catalyzed C3-Selective Propargylation of Indoles with Tertiary Alcohols. Available at: [Link]

  • ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

  • National Center for Biotechnology Information. Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation. PubChem. Available at: [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • National Science Foundation. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Available at: [Link]

  • American Chemical Society. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate coupling

Topic: Overcoming Steric Hindrance in Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Coupling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with coupling reactions involving the sterically demanding substrate, Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and actionable protocols to help you overcome these synthetic hurdles.

The structure of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate presents a unique set of challenges. The bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine ring, combined with the propargyl ether at the 3-position, creates significant steric congestion around the reactive alkyne terminus. This can impede the approach of the catalyst and coupling partners, leading to common issues such as low or no conversion, and the formation of undesirable side products.

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in your experiments.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low to No Conversion in Sonogashira Coupling

Question: I am attempting a Sonogashira coupling between Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and a substituted aryl bromide, but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I resolve this?

Answer:

This is a classic problem when dealing with sterically hindered alkynes. The bulky N-Boc piperidine moiety can significantly slow down key steps in the catalytic cycle. The primary bottlenecks are often the oxidative addition of the aryl halide to the palladium(0) center and the subsequent transmetalation step.

Here’s a breakdown of the potential causes and strategies for optimization:

1. Inefficient Catalyst System:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough to overcome the steric barrier presented by your substrate. The ligands may be too small to create a sufficiently reactive, low-coordinate palladium species.

  • The Solution: Employ Bulky, Electron-Rich Ligands. The development of specialized phosphine ligands has revolutionized cross-coupling chemistry for challenging substrates.[1] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination.[2]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered partners.[3]

      • Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is also highly effective, particularly for less reactive aryl chlorides.[4]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective in promoting couplings of sterically demanding substrates.[5]

2. Suboptimal Reaction Conditions:

  • The Problem: Standard reaction temperatures and bases may not provide enough energy or be sufficiently activating to drive the reaction forward.

  • The Solution: Systematically Optimize Reaction Parameters.

    • Increase Temperature: Higher temperatures can help overcome the activation energy barrier. Microwave irradiation can be particularly effective for rapidly screening conditions and driving difficult couplings to completion.[3]

    • Choice of Base: A stronger, non-nucleophilic base is often required. While triethylamine is common in Sonogashira reactions, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3][6]

    • Solvent Effects: The choice of solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like DMF, dioxane, or THF are generally good starting points.[7] Toluene can also be effective, especially at higher temperatures.[7]

Below is a troubleshooting workflow to guide your optimization process:

G start Low/No Conversion in Sonogashira Coupling q1 Is your catalyst system optimized for hindered substrates? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are your reaction conditions aggressive enough? a1_yes->q2 sol1 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)3) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you considered a copper-free protocol? a2_yes->q3 sol2 Increase temperature (conventional or microwave). Switch to a stronger base (e.g., Cs2CO3). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Successful Coupling a3_yes->end sol3 Run the reaction without CuI to avoid potential catalyst inhibition. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low conversion.
Issue 2: Significant Formation of Alkyne Homo-Coupling (Glaser Coupling) Byproduct

Question: My Sonogashira reaction is producing a significant amount of a byproduct that appears to be the dimer of my starting alkyne. How can I suppress this side reaction?

Answer:

The formation of a 1,3-diyne byproduct is known as Glaser or Hay coupling, and it is a common side reaction in Sonogashira couplings.[8] This oxidative homo-coupling of terminal alkynes is often promoted by the copper(I) co-catalyst in the presence of oxygen.[8]

Strategies to Minimize Homo-Coupling:

1. Implement a Copper-Free Sonogashira Protocol:

  • The Rationale: By removing the copper co-catalyst, you eliminate the primary pathway for alkyne dimerization. This is often the most effective solution.[9]

  • Key Adjustments: Copper-free conditions typically require a more active palladium catalyst system (as described in Issue 1) and a suitable base to facilitate the deprotonation of the alkyne.[10] Amines like piperidine or DBU can be effective bases in these systems.[10]

2. Rigorous Degassing and Inert Atmosphere:

  • The Rationale: Oxygen is a key component in the Glaser coupling mechanism. Meticulously removing dissolved oxygen from your solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is critical.

  • Procedure:

    • Use solvents that have been degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

    • Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.

    • Assemble your reaction under a positive pressure of argon or nitrogen.

3. Control of Reaction Temperature:

  • The Rationale: Higher temperatures can sometimes accelerate the rate of homo-coupling relative to the desired cross-coupling.

  • The Approach: Try running the reaction at a lower temperature for a longer period. This can sometimes tip the kinetic balance in favor of the cross-coupled product.

StrategyKey ComponentsExpected Outcome
Copper-Free Protocol Pd(OAc)₂, SPhos, DBU, THFSuppression of alkyne dimer, clean product formation.[10]
Rigorous Degassing Standard Sonogashira reagents, inert atmosphereReduced homo-coupling, but may not be fully eliminated.
Lower Temperature Standard Sonogashira reagentsMay improve selectivity, but at the cost of longer reaction times.
Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting to couple an amine with an aryl halide, but my substrate is the product from a previous Sonogashira reaction, which is now a sterically hindered aryl amine. My yields are poor. What should I consider?

Answer:

This is a common challenge in multi-step syntheses where steric bulk is introduced sequentially. The N-Boc piperidine group, now attached to an aryl ring, presents a significant steric challenge for C-N bond formation. The Buchwald-Hartwig amination is a powerful tool, but it requires careful optimization for such demanding substrates.[11]

Key Optimization Strategies:

1. Advanced Catalyst Systems:

  • The Problem: First-generation Buchwald-Hartwig catalysts are not suitable for sterically hindered substrates.

  • The Solution: Utilize catalyst systems specifically designed for challenging aminations.

    • Bulky Biaryl Phosphine Ligands: Ligands like BrettPhos, RuPhos, and XPhos are essential for coupling hindered amines and aryl halides.[2]

    • Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

2. Base and Solvent Selection:

  • The Problem: The choice of base is critical and can dramatically impact the reaction outcome.

  • The Solution:

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[12] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic base that can be effective.[13]

    • Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[12]

G cluster_0 Catalytic Cycle: Buchwald-Hartwig Amination pd0 L-Pd(0) oa Oxidative Addition pd0->oa Ar-X pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc HNR'R'' pd2_amine [L-Pd(II)(Ar)(HNR'R'')]X amine_assoc->pd2_amine deprotonation < Steric Hindrance Can Slow This Step > pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regenerated Catalyst product Ar-NR'R'' re->product

Caption: Buchwald-Hartwig cycle with hindered steps.

Detailed Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

This protocol is designed to minimize alkyne homo-coupling and address the challenges of steric hindrance.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst system.

  • Catalyst Addition:

    • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2.0 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4.0 mol%).

  • Solvent and Alkyne Addition:

    • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Add Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Sterically Hindered Aryl Bromide

This protocol is optimized for coupling a secondary amine with a sterically demanding aryl bromide.

  • Reaction Setup:

    • In a glovebox or under a strict argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a flame-dried Schlenk tube.

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium precatalyst (e.g., BrettPhos Pd G3, 0.015 mmol, 1.5 mol%) with anhydrous, degassed toluene (2 mL).

    • Add the catalyst slurry to the Schlenk tube containing the reagents.

  • Solvent Addition:

    • Add additional anhydrous, degassed toluene to bring the total volume to 5-10 mL.

  • Reaction Conditions:

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

By understanding the underlying principles of steric hindrance and employing these advanced catalytic systems and optimized conditions, you can significantly improve the success rate of your coupling reactions with this challenging substrate.

References

  • DiVA portal. (n.d.). Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and All. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the propargyl substrates for the cross‐couplings. Reaction.... Retrieved from [Link]

  • ACS Publications. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Triorganoindium Reagents with Propargylic Esters. Organic Letters. [Link]

  • RSC Publishing. (n.d.). Sequential In-catalyzed intramolecular hydroarylation and Pd-catalyzed cross-coupling reactions using bromopropargyl aryl ethers and amines. Organic Chemistry Frontiers. [Link]

  • (n.d.). Iron-Catalyzed Cross-Coupling of Propargyl Ethers with Grignard Reagents. [Link]

  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • ACS Publications. (2017). Stereodivergent Coupling of Aldehydes and Alkynes via Synergistic Catalysis Using Rh and Jacobsen's Amine. Journal of the American Chemical Society. [Link]

  • (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]

  • ResearchGate. (2025). Rhodium/Amine Dual Catalytic System for Reassembling C≡C Bonds of Conjugated Alkynes with Cyclopropenes via Cutting/Insertion Cascade. [Link]

  • PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

  • (n.d.). Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. [Link]

  • ACS Publications. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. [Link]

  • ScholarWorks@UARK. (n.d.). "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines ". [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. [Link]

  • (n.d.). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]

  • University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at.... [Link]

  • PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. [Link]

  • MDPI. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. [Link]

  • ResearchGate. (n.d.). Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]

  • National Open Access Monitor, Ireland. (n.d.). The Development of Bulky Palladium NHC Complexes for the Most‐Challenging Cross‐Coupling Reactions. [Link]

  • (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • ChemRxiv. (n.d.). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carb. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate vs. 4-Substituted Piperidine Linkers in Targeted Protein Degradation

As the field of Targeted Protein Degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from highly flexible, entropically penalized polyethylene glycol (PEG) or alkyl chains to con...

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Author: BenchChem Technical Support Team. Date: March 2026

As the field of Targeted Protein Degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from highly flexible, entropically penalized polyethylene glycol (PEG) or alkyl chains to conformationally restricted architectures [1]. Introducing rigidity via saturated heterocycles—specifically piperidines—pre-organizes the degrader, reducing the entropic cost of ternary complex formation and improving metabolic stability [2].

This guide provides an objective, data-backed comparison between two distinct piperidine-based linker strategies: the classically linear 4-substituted piperidine linkers and the geometrically angled, click-ready Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate .

Structural & Geometric Analysis: The Causality of Exit Vectors

The spatial relationship between the Protein of Interest (POI) and the E3 ligase is dictated by the linker's "exit vectors"—the precise 3D angles at which the linker projects from the binding ligands.

4-Substituted Piperidines: The Linear Paradigm

Substitution at the 4-position of the piperidine ring (relative to the nitrogen) provides a highly predictable, pseudo-linear geometry (approaching 180° in a trans-1,4 configuration).

  • Mechanism of Action: This linear extension is ideal when the POI and E3 ligase binding pockets face each other directly in the desired ternary complex.

  • Limitations: If the optimal protein-protein interaction (PPI) interface requires the ligands to sit at an offset angle, a 4-substituted linker may force a steric clash between the proteins, leading to a non-productive complex.

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: The Angled Trajectory

This specific building block (CAS: 1219828-03-1) features a propargyl ether at the 3-position and a Boc-protected amine.

  • Mechanism of Action: The 3-substitution introduces a "kink" or angled trajectory (meta-like geometry) and a chiral center [1]. This allows the PROTAC to navigate around protein surface protrusions that would block a linear linker.

  • Click Chemistry Integration: The terminal alkyne (prop-2-yn-1-yloxy) is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole ring not only extends the linker but adds a rigid, metabolically stable dipole capable of favorable hydrogen bonding and π−π stacking with protein surfaces [3].

G POI Protein of Interest (POI) L4 4-Substituted Piperidine (Linear Vector ~180°) POI->L4 Direct Extension L3 3-Substituted Alkyne (Angled Vector ~120°) POI->L3 Angled Trajectory E3 E3 Ligase L4->E3 Potential Steric Clash if pockets are offset Triazole Triazole Formation (Rigid H-Bond Acceptor) L3->Triazole CuAAC Click Triazole->E3 Resolves Steric Clashes Optimizes PPI

Fig 1: Geometric impact of 3-substituted vs 4-substituted piperidine linkers on PROTAC ternary complexes.

Comparative Performance Data

To objectively evaluate these linkers, we must look at their impact on physicochemical properties and degradation efficiency. The table below synthesizes typical experimental outcomes when optimizing a PROTAC scaffold using these two linker types.

Parameter4-Substituted Piperidine LinkersTert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
Exit Vector Geometry Linear / ExtendedAngled / Kinked (Chiral)
Primary Coupling Chemistry Amide coupling, Reductive aminationCuAAC (Click Chemistry) + Amide coupling
Metabolic Stability (HLM) High (resistant to oxidative cleavage)Very High (Triazole ring resists metabolism) [4]
Aqueous Solubility (LogS) Moderate to High (Basic nitrogen aids solubility)High (Triazole dipole + basic nitrogen)
Ternary Complex Cooperativity ( α ) Baseline (Dependent on target geometry)Often enhanced for offset binding pockets
Synthetic Throughput Moderate (Requires sequential deprotections)High (Direct-to-Biology viable via Click) [4]

Experimental Methodologies: Self-Validating Workflows

The true value of the Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate building block lies in its orthogonality. The alkyne can be reacted via Click chemistry without affecting the Boc-protected amine, allowing for rapid, modular library synthesis [3].

Protocol A: Modular PROTAC Assembly via 3-Alkyne Click Chemistry

Objective: Synthesize an angled PROTAC by coupling an azide-functionalized POI ligand to the 3-alkyne piperidine, followed by Boc deprotection and coupling to an E3 ligase ligand.

Phase 1: CuAAC (Click) Reaction

  • Preparation: Dissolve the azide-functionalized POI ligand (1.0 eq) and Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.1 eq) in a 1:1 mixture of t -BuOH and H2​O (0.1 M concentration).

  • Catalysis: Add CuSO4​⋅5H2​O (0.1 eq) followed by sodium ascorbate (0.2 eq). Causality: Sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative alkyne homocoupling (Glaser coupling).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS. The reaction typically proceeds with >95% conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Phase 2: Orthogonal Deprotection & Final Assembly

  • Boc Cleavage: Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Causality: The triazole ring formed in Phase 1 is highly stable to acidic conditions, ensuring selective deprotection of the piperidine nitrogen.

  • Evaporation: Remove volatiles under reduced pressure to yield the free piperidine TFA salt.

  • Amide Coupling: Dissolve the intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligand (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 2 hours.

  • Purification: Purify via preparative HPLC to isolate the final PROTAC.

Protocol B: Standard Assembly of 4-Substituted Piperidine Linkers

Objective: Synthesize a linear PROTAC using a 4-amino-1-Boc-piperidine core.

  • First Amide Coupling: React 4-amino-1-Boc-piperidine (1.1 eq) with a carboxylic acid-functionalized POI ligand (1.0 eq) using HATU/DIPEA in DMF.

  • Deprotection: Treat with 20% TFA/DCM to remove the Boc group, exposing the piperidine nitrogen.

  • Second Coupling: React the free piperidine with an electrophilic E3 ligand (e.g., an alkyl halide for SN​2 alkylation or a carboxylic acid for amide coupling). Causality: Secondary amines (like the deprotected piperidine) are sterically hindered; SN​2 reactions may require elevated temperatures (e.g., 60∘C ) or stronger bases ( K2​CO3​ ) compared to primary amine couplings.

Workflow Start Tert-butyl 3-(prop-2-yn-1-yloxy) piperidine-1-carboxylate Click Phase 1: CuAAC Azide-POI CuSO4, NaAsc Start->Click Highly Efficient Deprotect Phase 2: Deprotection 20% TFA in DCM Click->Deprotect Acid Stable Triazole Couple Phase 3: Amide Coupling E3-Ligand-COOH HATU, DIPEA Deprotect->Couple Free Sec-Amine Final Final Angled PROTAC Couple->Final Purified via HPLC

Fig 2: Modular synthetic workflow utilizing the orthogonal reactivity of the 3-alkyne piperidine building block.

Conclusion & Application Strategy

The choice between a 4-substituted piperidine and Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate should be driven by the structural biology of the target ternary complex and the required synthetic throughput.

If the target requires a linear extension and standard amide chemistry is sufficient, 4-substituted piperidines remain a robust, privileged scaffold. However, if structural data suggests that an angled exit vector is necessary to avoid steric clashes, or if the project demands high-throughput library generation via Direct-to-Biology (D2B) Click chemistry platforms [4], the 3-alkyne piperidine building block provides a vastly superior, orthogonal synthetic handle.

References

  • Boyko, Y. D., et al. (2022). "Different modalities of piperidine-containing drugs and drug candidates. Exit vector analysis (EVA) of 4-substituted piperidine." ResearchGate. Available at:[Link]

  • Tassone, G., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Wurz, R. P., et al. (2017). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." ACS Medicinal Chemistry Letters. Available at:[Link]

  • BioRxiv Preprint (2025). "Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach." bioRxiv. Available at:[Link]

Comparative

A Comparative Guide to LC-MS Validation Methods for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Derivatives

Introduction Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and its derivatives are a class of compounds with significant potential in pharmaceutical development. The presence of a piperidine ring, a propargyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and its derivatives are a class of compounds with significant potential in pharmaceutical development. The presence of a piperidine ring, a propargyl ether group, and a bulky tert-butyloxycarbonyl (Boc) protecting group presents unique analytical challenges. Accurate and reliable quantification of these molecules in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1][2] This guide will adhere to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring the generation of reliable data to support regulatory decisions.[1][2]

The Analytical Challenge: Structural Considerations

The chemical structure of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate dictates the analytical strategy. The Boc-protecting group is thermally labile and sensitive to strong acidic conditions, which can complicate sample preparation and chromatographic conditions.[3][4] The piperidine moiety can interact with silanols on the column stationary phase, potentially leading to poor peak shape. The propargyl group, while providing a unique mass, does not possess a strong chromophore, making UV-based detection methods less suitable and favoring mass spectrometric detection.[5]

Comparative Analysis of LC-MS Platforms

The choice of LC-MS instrumentation is a critical first step. The two most common platforms for quantitative bioanalysis are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF).

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution Mass Spectrometry (HRMS)
Principle Tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.Provides high-resolution, accurate mass (HRAM) data, allowing for elemental composition determination.
Selectivity Excellent, based on specific precursor-to-product ion transitions.[6]Very high, based on accurate mass, reducing the likelihood of isobaric interferences.
Sensitivity Generally considered the "gold standard" for targeted quantification due to low chemical noise.Sensitivity has become comparable to QqQ for many applications, though it can be matrix-dependent.
Linearity Typically provides a wide linear dynamic range.Can have a slightly narrower linear range compared to QqQ for some analytes.
Versatility Primarily used for targeted quantification.Can be used for both targeted and untargeted (metabolomics, impurity profiling) analysis.
Cost Generally lower initial capital cost.Higher initial capital cost.

Recommendation: For routine bioanalysis where the target analyte and its metabolites are known, a Triple Quadrupole mass spectrometer is often the most cost-effective and robust choice. For discovery and development phases where unknown metabolite identification is crucial, HRMS offers significant advantages.

Core Validation Parameters and Experimental Protocols

A full validation of a bioanalytical method should be performed when establishing a method for the quantification of an analyte in clinical and nonclinical studies.[2] The following sections detail the essential validation parameters and provide step-by-step protocols.

Specificity and Selectivity

Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, metabolites, or co-administered drugs.[7][8] The matrix effect, the suppression or enhancement of ionization by co-eluting compounds, is a significant concern in LC-MS/MS bioanalysis and must be thoroughly investigated.[9][10][11]

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyte and IS Spiking: Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should not be more than 20% of the LLOQ for the analyte and not more than 5% for the IS.[12]

Linearity and Range

Causality: This determines the concentration range over which the assay is accurate and precise. The relationship between concentration and instrument response should be linear.

Experimental Protocol:

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (matrix with IS), and 6-8 non-zero concentrations.

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Regression Analysis: Use a weighted (1/x or 1/x²) linear regression to plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Causality: Accuracy measures the closeness of the mean test results to the true value, while precision assesses the degree of scatter between a series of measurements. These parameters define the reliability of the method.

Experimental Protocol:

  • Quality Control (QC) Sample Preparation: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Intra-day and Inter-day Analysis: Analyze at least five replicates of each QC level on the same day (intra-day) and on at least three different days (inter-day).

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

Causality: The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[8]

Experimental Protocol:

  • LOD Determination: Typically determined as the concentration that yields a signal-to-noise ratio of at least 3:1.

  • LLOQ Confirmation: The LLOQ is the lowest standard on the calibration curve. Its accuracy and precision must meet the acceptance criteria (±20%). The signal-to-noise ratio should be at least 5:1.[13]

Stability

Causality: Analyte stability in the biological matrix under various storage and handling conditions is crucial to ensure that the measured concentration reflects the concentration at the time of sample collection.[14][15]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

  • Post-Preparative Stability: Assess the stability of processed samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

A clear understanding of the validation workflow is essential for efficient and compliant method validation.

Caption: Bioanalytical method validation workflow.

Sample Preparation: A Critical Consideration

For Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate derivatives, the choice of sample preparation technique is critical to minimize analyte degradation and matrix effects.[16]

MethodAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less clean extract, higher potential for matrix effects.[11]
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, good for non-polar compounds.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Provides the cleanest extract, reducing matrix effects.[10]More expensive and requires method development.

Recommendation: Due to the potential for matrix effects and the need for high sensitivity, Solid-Phase Extraction (SPE) is the recommended sample preparation method. A mixed-mode or polymeric reversed-phase sorbent would be a good starting point for method development.

G A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Liquid-Liquid Extraction B->D E Solid-Phase Extraction B->E F Evaporate & Reconstitute C->F D->F E->F G LC-MS Analysis F->G

Caption: Comparison of sample preparation techniques.

Conclusion

The successful validation of an LC-MS method for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate derivatives requires a thorough understanding of the analyte's physicochemical properties and adherence to regulatory guidelines.[13][17] A Triple Quadrupole mass spectrometer coupled with a robust sample preparation technique like SPE provides a sensitive and selective platform for quantification. By systematically evaluating all core validation parameters—specificity, linearity, accuracy, precision, sensitivity, and stability—researchers can ensure the generation of high-quality, reliable data to support their drug development programs.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

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  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

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Sources

Validation

comparing reactivity: Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate vs pyrrolidine analogs

Initiating the Comparison I'm now zeroing in on the core of the request. My focus is on dissecting the topic, looking specifically at comparing the reactivity of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate v...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Comparison

I'm now zeroing in on the core of the request. My focus is on dissecting the topic, looking specifically at comparing the reactivity of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate versus its pyrrolidine analogs. I'm building a framework for an objective, data-driven comparison guide.

Defining the User & Format

I've clarified the target audience and established core requirements. I'm prioritizing autonomy in the editorial control and the need to design a structure that best presents the technical guide. Crucially, I'm focusing on scientific integrity, including self-validating protocols and authoritative citations. I've also detailed the visualization and formatting expectations, including the specific color palette, width constraints, and preferred table structures.

Analyzing Reactivity Differences

I'm now zeroing in on the reactivity discrepancies between the piperidine and pyrrolidine structures. My focus is the impact of ring size and conformation, and the steric influence of the protecting group. Specifically, I'm examining the effects on reactions such as CuAAC and Sonogashira coupling, considering both steric hindrance and electronic factors. I'm building a framework to search for relevant and specific chemical data.

Analyzing Compound Similarities

I've been looking into the literature and it seems that while the compounds are legitimate, there might not be a single paper solely dedicated to comparing the two specific molecules (Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and its pyrrolidine analog). The search results indicate a potential need to draw on general principles, rather than an explicit direct comparison.

Constructing the Outline

I've got the scientific foundation now and am proceeding to construct a comprehensive comparison guide. Currently, I'm focusing on outlining its structure. I'm starting with a title and an executive summary, then diving into the detailed comparison of Tert-butyl 3-(prop-1-yn-1-yl)benzoate and 3-Phenyl-2-propenoic acid. I'm thinking about including a section on synthesis methods.

Analyzing Molecular Architectures

I'm now diving into the structural nuances of Piperidine-alkyne and Pyrrolidine-alkyne. The chair conformation of the piperidine ring versus the envelope/half-chair of the pyrrolidine are key. I'm building a diagram to map the conformational energy landscapes. I'm also looking at how the N-Boc group impacts reactivity, particularly within CuAAC "Click" chemistry. I plan to present a data table comparing kinetics and yields, though it will be based on theoretical modeling.

Developing the Comparison Guide

I'm now drafting the comparison guide section by section. The introduction is set, highlighting their use in PROTAC linkers and click chemistry. I'm focusing on the conformational dynamics, especially the chair conformation of piperidine versus pyrrolidine's envelope/half-chair. I'm planning to highlight the A values of Boc group in piperidine (3.5 kcal/mol) vs other groups for steric bulk consideration, and how this impacts reactivity. I'm aiming for a concise comparison.

Visualizing Conformations and Reactivity

I'm now focusing on illustrating the conformational nuances of piperidine and pyrrolidine with clear visualizations. Specifically, I'm working on a Graphviz diagram that will highlight their structural and conformational relationships. I'm also planning a data table that will compare reaction yield, time, and conformation between the two analogs in a CuAAC reaction with a model azide, aiming for clarity in highlighting steric shielding and impacts on the reaction. I am considering the impact of the N-Boc group on the different steric environments.

Refining Visual Representations

I'm currently refining the Graphviz diagrams to clearly illustrate conformational impacts, particularly the chair and envelope conformations' effects on CuAAC reactivity. The diagrams now clearly show the relationship between the N-Boc heterocycle propargyl ether and piperidine/pyrrolidine analogs. The new design also provides a workflow for CuAAC with troubleshooting steps. My goal is to use this as a concise and intuitive guide.

Constructing the CuAAC Workflow

I'm working on a detailed workflow diagram for the CuAAC reaction, using Graphviz for clarity. I've broken it down into catalyst premix, substrate addition, reduction (using NaAsc to prevent Glaser coupling), and the cycloaddition step. The diagram now includes a critical alert for Glaser homocoupling if oxygen is present or NaAsc is insufficient. I'm focusing on the stoichiometry and causality, specifically how THPTA stabilizes Cu(I). I plan to include experimental details and citations soon.

Integrating Literature Insights

I've incorporated key citations to support my arguments. I've now included the high reactivity of propargyl ethers, steric effects of the N-Boc protecting group, and mechanisms to prevent Glaser coupling. I also added information on solvent choice. I'm focusing on adopting a professional tone and explaining the why behind steric hindrance differences in the ring conformations.

Refining Workflow Design

I'm now integrating THPTA into the CuAAC workflow. I'm focusing on its role in accelerating the reaction and protecting biomolecules from ROS. The diagram now clearly shows where to include it in the catalyst premix. I've also added the formatting details and reference list structure I'll use. The graph will aim to be concise, to fit on the page, and the overall formatting will be carefully checked for contrast and visual clarity.

Validating Literature Sources

I am now meticulously verifying the literature sources I intend to include, checking each URL to ensure validity and relevance to the project. I'm focusing on papers related to imine reductases and CuAAC reaction ligands to bolster the comparative analysis with strong data. I'll need to assess the cited works to include only the most pertinent and reliable information for my research.

Verifying Search Result URLs

I'm now focusing on verifying the URLs provided by the grounding tool. I'm starting with the Benchchem URLs to be certain they are valid and accurate, and the references are relevant. I'll need to examine the search results provided for their use in the document. Then, I'll check Semantic Scholar links to finalize my sources. This will include assessing the cited works to include only the most pertinent information.

Finalizing Diagram and Citations

I'm hyperlinking the in-text citations now, based on the provided URLs, for the key points in the workflow and structural comparisons. I have also verified the links. I'm double-checking the colors in the Graphviz diagrams to ensure high contrast, especially for node text, and will soon finalize the visual elements. I'll make the final adjustments to the color palette.

Comparative

A Guide to the Structural Validation of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate via 2D NMR

Introduction In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's biological activity, and even minor structural variations can lead to significant differences in efficacy or toxicity.[1] For novel chemical entities like Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a multi-functionalized heterocyclic compound, rigorous structural validation is not just a formality but a critical step to ensure data integrity and drive informed decision-making.

While several analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) variants, stands out as a powerful tool for elucidating the complete covalent framework of a molecule in solution.[2][3] This guide provides a comprehensive, in-depth comparison of 2D NMR techniques for the structural validation of our target molecule, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system for structural confirmation.

The Limitations of 1D NMR and the Power of 2D Correlation Spectroscopy

While 1D ¹H and ¹³C NMR spectra are foundational, providing initial information on the types and numbers of protons and carbons, they often fall short in complex molecules where signal overlap and ambiguous multiplicities can obscure the complete structural picture.[4] 2D NMR spectroscopy overcomes these limitations by spreading the information across a second dimension, revealing correlations between nuclei that are not apparent in 1D spectra.[5]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). It is instrumental in piecing together contiguous proton networks, such as the protons within the piperidine ring.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC maps each proton directly to the carbon it is attached to (¹J coupling). This is the most reliable method for assigning carbon signals that are bonded to protons.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the entire molecular puzzle. HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (ⁿJ coupling, where n=2-4).[9][10] It is essential for connecting disparate spin systems and identifying quaternary carbons (carbons with no attached protons), such as the carbonyl and tertiary carbons of the Boc protecting group.

Experimental Workflow and Data Acquisition

A systematic approach is key to successful structural elucidation. The following workflow outlines the necessary steps from sample preparation to data interpretation.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Interpretation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT-135) SamplePrep->Acquire1D Dissolve & transfer Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Optimize parameters Analyze1D Analyze 1D Spectra (Identify spin systems) Acquire2D->Analyze1D Process & Fourier Transform AnalyzeCOSY Assign ¹H-¹H Networks (COSY) Analyze1D->AnalyzeCOSY AnalyzeHSQC Assign ¹H-¹³C Pairs (HSQC) AnalyzeCOSY->AnalyzeHSQC AnalyzeHMBC Connect Fragments (HMBC) AnalyzeHSQC->AnalyzeHMBC Structure Assemble Final Structure AnalyzeHMBC->Structure

Caption: Key ¹H-¹H COSY correlations.

Step 3: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum definitively assigns the protonated carbons. Each cross-peak represents a direct one-bond connection between a proton and a carbon. For example, the proton signal at δ 4.20 (H-8) will show a correlation to the carbon signal at δ 56.5 (C-8), confirming the assignment of the propargylic methylene group. This process is repeated for all protonated carbons, solidifying the assignments made in Step 1.

Step 4: HMBC Analysis - Assembling the Molecular Scaffold

The HMBC spectrum provides the long-range correlations that connect the individual fragments identified by COSY and HSQC. This is the final and most crucial step in the validation process.

Key Expected HMBC Correlations:

Proton(s)Correlates to Carbon(s)Significance
H-8 (δ 4.20)C-7 , C-9, C-10Connects the propargyl group to the piperidine ring at position 3.
H-7 (δ ~3.6)C-8, C-5, C-6Confirms the position of the ether linkage on the piperidine ring.
H-11 (δ 2.42)C-9, C-10, C-8Confirms the terminal alkyne structure.
H-3 (δ 1.47)C-1, C-2 Confirms the attachment of the Boc protecting group.
H-4 (δ ~3.7, ~3.2)C-1 , C-5, C-7Confirms the N-Boc substitution on the piperidine ring.

The correlations highlighted in bold are the most critical, as they unambiguously link the three key components of the molecule: the Boc group, the piperidine ring, and the propargyl ether side chain.

G struct H-8 (Propargyl CH₂) H-7 (Piperidine CH) H-3 (Boc CH₃) H-4 (Piperidine CH₂) C7 C-7 struct:n->C7 connects propargyl to ring C9_10 C-9/C-10 struct:n->C9_10 C1 C-1 (Boc C=O) struct:s->C1 confirms N-Boc C2 C-2 (Boc C) struct:s->C2 confirms Boc group

Caption: Critical HMBC correlations for structural assembly.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful, a comprehensive validation strategy often incorporates orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Complete covalent structure (connectivity) in solution.Provides unambiguous atom-to-atom connectivity. Non-destructive.Does not provide molecular weight directly. Cannot determine absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. [11][12]High sensitivity. Provides exact mass. [11]Provides no information on connectivity or stereochemistry. Isomer differentiation can be difficult. [13][14]
X-ray Crystallography Unambiguous 3D structure, including absolute stereochemistry, in the solid state. [1][15]The "gold standard" for absolute structure determination. [16][17]Requires a high-quality single crystal, which can be difficult or impossible to obtain. Structure may differ from solution conformation.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, C≡C-H, C-O). [18][19]Fast and simple. Good for confirming the presence of key functional groups. [20]Provides no information on the carbon skeleton or connectivity.

Conclusion

The synergistic application of COSY, HSQC, and HMBC experiments provides a robust and self-validating methodology for the complete structural elucidation of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. By systematically mapping ¹H-¹H connectivities (COSY), assigning protonated carbons (HSQC), and finally linking all molecular fragments through long-range ¹H-¹³C correlations (HMBC), a confident and unambiguous structural assignment can be achieved. This guide demonstrates that while other techniques like MS and FTIR provide valuable complementary data, 2D NMR remains the unparalleled tool for defining the precise covalent framework of complex organic molecules in solution, a critical requirement for advancing modern drug discovery and chemical research.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH . Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures . Available at: [Link]

  • How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka . Available at: [Link]

  • 2 - Supporting Information . Available at: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods . Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci . Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed . Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB . Available at: [Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry . Available at: [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology - ACS Publications . Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry . Available at: [Link]

  • Tert-butyl-4-[phenyl(thiophene-2-carbonyl)amino]piperidine-1-carboxylate - SpectraBase . Available at: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | ChemRxiv . Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma . Available at: [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules - Oxford Instruments . Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube . Available at: [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models - NSF PAR . Available at: [Link]

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC . Available at: [Link]

  • Predicting structural groups of small molecules from 1H NMR spectral features using - ChemRxiv . Available at: [Link]

  • aaditagarwal/prediction_of_functional_groups: Identification of functional groups present in an organic compound using Fourier Transformed Infrared spectroscopes performing FTIR-data-analysis and Chemometric analysis - GitHub . Available at: [Link]

  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts . Available at: [Link]

  • NMR Characterization of RNA Small Molecule Interactions - PMC - NIH . Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Michelle-Rose Ryan,¥ Denis Lynch,¥ Stuart G. Collins,*§ Anita R. Maguire - Semantic Scholar . Available at: [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab - ACS Publications . Available at: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University . Available at: [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich . Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed . Available at: [Link]

  • Synthesis of Primary Propargylic Alcohols from Terminal Alkyne Using Rongalite as the C1 Unit - The Royal Society of Chemistry . Available at: [Link]

  • Propargyl ether | C6H6O | CID 23349 - PubChem . Available at: [Link]

Sources

Validation

Benchmarking Click Reaction Kinetics: A Comparative Guide to Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

In the rapidly evolving landscape of bioconjugation, drug delivery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains an indispensable tool for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of bioconjugation, drug delivery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains an indispensable tool for its efficiency and bioorthogonality. The kinetics of this reaction are of paramount importance, dictating the feasibility of labeling, particularly at the low concentrations characteristic of biological systems. This guide provides an in-depth comparative analysis of the click reaction kinetics of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate , a heterocycle-containing terminal alkyne, benchmarked against other commonly utilized alkynes.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative reactivity of this versatile building block and to provide a practical framework for its kinetic evaluation. We will delve into the mechanistic underpinnings of CuAAC, present a detailed protocol for determining second-order rate constants using a fluorogenic assay, and compare the expected performance of our target molecule with established alternatives.

The Critical Role of Kinetics in CuAAC Reactions

The CuAAC reaction is a robust method for forming a stable triazole linkage between an azide and a terminal alkyne.[][2][3] The reaction rate is a crucial parameter, especially in applications where low concentrations of reactants are used or when rapid conjugation is necessary to capture transient biological events.[4] The efficiency of a CuAAC reaction is quantitatively described by its second-order rate constant (k₂), expressed in M⁻¹s⁻¹. A higher k₂ value signifies a faster and more efficient reaction.[4]

Several factors influence the kinetics of the CuAAC reaction, including the choice of copper source, the nature of the accelerating ligand, solvent, temperature, and, importantly, the structure of the alkyne and azide reactants.[4][5] While the azide's structure plays a role, the electronic and steric properties of the alkyne can have a more pronounced effect on the reaction rate.[6][7][8]

Our focus, tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, incorporates a propargyl ether moiety attached to a bulky, N-Boc-protected piperidine ring. Understanding its kinetic profile is essential for its effective implementation in complex molecular architectures.

Comparative Kinetic Landscape of Terminal Alkynes

To contextualize the reactivity of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, it is instructive to compare it with other classes of terminal alkynes commonly employed in bioconjugation.

A systematic study by Finn and co-workers evaluated the relative performance of various alkynes in a ligand-accelerated CuAAC reaction.[6][7] Their findings indicate that while most simple terminal alkynes exhibit reasonable reactivity, there are discernible differences. Propargyl ethers, the class to which our target molecule belongs, were found to be highly reactive.[6][7] Electronically activated alkynes, such as propiolamides, can exhibit slightly faster kinetics, though this comes at the cost of potential side reactions like Michael addition.[6][7]

Based on these findings, we can anticipate that tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate will demonstrate robust and favorable reaction kinetics, comparable to other propargyl ethers. The steric bulk of the N-Boc-piperidine group is not expected to significantly hinder the reaction, as the alkyne moiety is tethered via a flexible ether linkage.

The following table provides a qualitative comparison of the expected reactivity of our target molecule with other common alkynes based on published data. For a precise quantitative comparison, a head-to-head kinetic analysis under identical conditions is necessary, as outlined in the experimental protocol below.

Alkyne ClassRepresentative StructureExpected Relative ReactivityKey Considerations
Propargyl Ethers Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate High Excellent balance of reactivity and stability.[6][7]
Propargyl AlcoholsPropargyl alcoholHighGood reactivity, readily available.[6][7]
Propargyl AmidesN-PropargylacetamideHighGenerally good reactivity.[6][7]
PropiolamidesN-PhenylpropiolamideVery HighSlightly more reactive than propargyl derivatives, but susceptible to Michael addition.[6][7]
Aromatic AlkynesPhenylacetyleneModerateGenerally slower than propargylic alkynes.[6][7]

Experimental Protocol: Determining Second-Order Rate Constants via a Fluorogenic Assay

To empower researchers to quantitatively benchmark the click reactivity of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate or any other terminal alkyne, we provide a detailed, step-by-step protocol for determining the second-order rate constant (k₂) using a fluorogenic azide probe. This method relies on the increase in fluorescence upon the formation of the triazole product.[9][10]

Materials and Reagents:
  • Alkyne of Interest: Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

  • Comparator Alkynes: Propargyl alcohol, Phenylacetylene

  • Fluorogenic Azide Probe: 3-Azido-7-hydroxycoumarin (Commercially available)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Copper-Accelerating Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reducing Agent: Sodium Ascorbate

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Fluorescence Plate Reader

Experimental Workflow:

G cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup (in 96-well plate) cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare 10 mM alkyne stocks in DMSO G Add alkyne solution (final conc. 200 µM) A->G B Prepare 1 mM 3-azido-7-hydroxycoumarin stock in DMSO H Add 3-azido-7-hydroxycoumarin (final conc. 10 µM) B->H C Prepare 10 mM CuSO4 stock in water I Add pre-mixed CuSO4/THPTA (final conc. 50 µM Cu, 250 µM THPTA) C->I D Prepare 50 mM THPTA stock in water D->I E Prepare 100 mM Sodium Ascorbate stock in water (fresh) J Initiate reaction by adding Sodium Ascorbate (final conc. 5 mM) E->J F Add PBS buffer F->G G->H H->I I->J K Immediately place in plate reader J->K L Monitor fluorescence increase over time (Ex: 404 nm, Em: 477 nm) K->L M Convert fluorescence to product conc. L->M N Plot [Product] vs. time M->N O Fit data to second-order rate equation to determine k₂ N->O

Caption: Workflow for the kinetic analysis of CuAAC reactions.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and each comparator alkyne in DMSO.

    • Prepare a 1 mM stock solution of 3-azido-7-hydroxycoumarin in DMSO. Protect from light.

    • Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each experiment.

  • Reaction Setup:

    • In a 96-well black, clear-bottom microplate, perform reactions in triplicate.

    • To each well, add the components in the following order to a final volume of 200 µL:

      • PBS buffer (pH 7.4)

      • Alkyne stock solution to a final concentration of 200 µM.

      • 3-azido-7-hydroxycoumarin stock solution to a final concentration of 10 µM.

      • A pre-mixed solution of CuSO₄ and THPTA (1:5 molar ratio) to final concentrations of 50 µM and 250 µM, respectively.

  • Initiation and Measurement:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Immediately place the microplate into a fluorescence plate reader pre-heated to 25 °C.

    • Monitor the increase in fluorescence intensity over time at an excitation wavelength of 404 nm and an emission wavelength of 477 nm.[10] Record data points every 30-60 seconds for at least 30 minutes or until the reaction reaches a plateau.

  • Data Analysis:

    • To convert the fluorescence signal to product concentration, a calibration curve must be generated. This is achieved by reacting an excess of a model alkyne (e.g., propargyl alcohol) with the fluorogenic azide to drive the reaction to completion, representing 100% conversion.[10]

    • Plot the concentration of the fluorescent triazole product versus time.

    • The second-order rate constant (k₂) can be determined by fitting the kinetic data to the second-order rate equation, assuming pseudo-first-order conditions where the alkyne concentration is in large excess compared to the azide.

The CuAAC Catalytic Cycle

The efficiency of the CuAAC reaction is attributed to the copper(I) catalyst, which significantly accelerates the 1,3-dipolar cycloaddition.[2] The generally accepted mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper-triazolide intermediate. Subsequent ring contraction and protonolysis release the triazole product and regenerate the copper(I) catalyst.

G CuI Cu(I) CuAcetylide R-C≡C-Cu(I) CuI->CuAcetylide + Alkyne Alkyne R-C≡CH CuAcetylide->CuI - H+ Intermediate Six-membered Cu-triazolide CuAcetylide->Intermediate + Azide Azide R'-N3 Triazole Triazole Product Intermediate->Triazole + H+ H_plus H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

Conclusion

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a valuable building block for the synthesis of complex molecules due to the incorporation of a versatile piperidine scaffold. Based on existing literature, its propargyl ether functionality suggests that it will exhibit favorable and robust kinetics in copper-catalyzed azide-alkyne cycloaddition reactions.[6][7] The provided experimental protocol offers a reliable method for researchers to quantitatively determine its second-order rate constant and objectively compare its performance against other alkynes. Such empirical data is crucial for making informed decisions in the design and execution of bioconjugation strategies, ensuring the efficiency and success of subsequent applications.

References

  • J. E. Moses, and A. D. Moorhouse, "The growing applications of click chemistry," Chemical Society Reviews, vol. 36, no. 8, pp. 1249-1262, 2007. Available: [Link]

  • H. C. Kolb, M. G. Finn, and K. B. Sharpless, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," Angewandte Chemie International Edition, vol. 40, no. 11, pp. 2004-2021, 2001. Available: [Link]

  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, and K. B. Sharpless, "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes," Angewandte Chemie International Edition, vol. 41, no. 14, pp. 2596-2599, 2002. Available: [Link]

  • M. Meldal and C. W. Tornøe, "Cu-Catalyzed Azide-Alkyne Cycloaddition," Chemical Reviews, vol. 108, no. 8, pp. 2952-3015, 2008. Available: [Link]

  • P. Wu et al., "Bioconjugation with Copper-Free Click Chemistry," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6429-6433, 2008. Available: [Link]

  • Q. Wang et al., "Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition," Journal of the American Chemical Society, vol. 125, no. 11, pp. 3192-3193, 2003. Available: [Link]

  • V. O. Rodionov, V. V. Fokin, and M. G. Finn, "Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction," Angewandte Chemie International Edition, vol. 44, no. 15, pp. 2210-2215, 2005. Available: [Link]

  • S. I. Presolski, V. P. Hong, and M. G. Finn, "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation," Current Protocols in Chemical Biology, vol. 3, no. 4, pp. 153-162, 2011. Available: [Link]

  • P. J. Presolski, V. P. Hong, and M. G. Finn, "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition," Bioconjugate Chemistry, vol. 24, no. 4, pp. 483-487, 2013. Available: [Link]

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  • Y. Liu, and D. A. Houghten, "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions," Molecules, vol. 21, no. 12, p. 1718, 2016. Available: [Link]

  • M. Maes, F. H. A. van der Heiden, and J. H. van der Maas, "Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy," Applied Spectroscopy, vol. 57, no. 12, pp. 1595-1601, 2003. Available: [Link]

  • Jena Bioscience, "Overview Click Chemistry background information," Jena Bioscience. Available: [Link]

  • V. P. Hong et al., "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation," Angewandte Chemie International Edition, vol. 48, no. 52, pp. 9879-9883, 2009. Available: [Link]

  • S. H. A. M. Hassan et al., "Dansyl azide as a selective fluorescence tagging probe for click chemistry reactions and its application to monitor rasagiline in pharmacokinetic studies," Talanta, vol. 197, pp. 430-437, 2019. Available: [Link]

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  • S. G. Alvarez et al., "A CUAAC-Derived Selective Fluorescent Probe as a Recognition Agent for Pb(II) and Hg(II): DFT and Docking Studies," ACS Omega, vol. 7, no. 43, pp. 38861-38874, 2022. Available: [Link]

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  • L. Li et al., "Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics," Electrophoresis, vol. 35, no. 24, pp. 3438-3444, 2014. Available: [Link]

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Comparative

A Comparative Guide to Boc and Fmoc Protection for 3-(prop-2-yn-1-yloxy)piperidine Building Blocks

For researchers in medicinal chemistry and drug development, the 3-(prop-2-yn-1-yloxy)piperidine scaffold is a valuable building block. The piperidine ring is a prevalent motif in numerous pharmaceuticals, while the prop...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the 3-(prop-2-yn-1-yloxy)piperidine scaffold is a valuable building block. The piperidine ring is a prevalent motif in numerous pharmaceuticals, while the propargyl ether provides a versatile handle for bioconjugation, linker attachment, and further molecular elaboration via reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The successful synthesis and manipulation of this scaffold hinge on the strategic protection of the piperidine nitrogen.

This guide provides an in-depth, objective comparison of the two most dominant amine protection strategies—tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as they apply to this specific building block. We will move beyond simple procedural descriptions to explore the mechanistic rationale, practical implications, and data-driven considerations that empower researchers to make the optimal choice for their synthetic campaigns.

The Principle of Orthogonality: A Tale of Two Labilities

The core difference between the Boc and Fmoc strategies lies in their conditions for removal, a concept known as orthogonality.[1][2] An orthogonal protection scheme allows for the selective deprotection of one functional group without affecting others.[1][3] Boc is an acid-labile group, typically removed with strong acids like trifluoroacetic acid (TFA).[4][5] In stark contrast, the Fmoc group is base-labile, cleaved under mild basic conditions, most commonly with a solution of piperidine.[5][6][7] This fundamental divergence dictates every subsequent step in a synthetic sequence, from reagent choice to purification strategy.

Protected_Piperidine N-Protected 3-(prop-2-yn-1-yloxy)piperidine Boc_Protected N-Boc Protected Boc_Protected->Protected_Piperidine Acid Strong Acid (e.g., TFA) Boc_Protected->Acid Fmoc_Protected N-Fmoc Protected Fmoc_Protected->Protected_Piperidine Base Base (e.g., Piperidine) Fmoc_Protected->Base Free_Amine Deprotected Piperidine (Free Amine) Acid->Free_Amine Deprotection Base->Free_Amine Deprotection label_ortho Orthogonal Deprotection Pathways

Caption: Orthogonal deprotection pathways for Boc and Fmoc groups.

The Boc Strategy: Robust and Cost-Effective

The Boc group is a workhorse in organic synthesis due to its general stability and the low cost of its primary protection reagent, di-tert-butyl dicarbonate (Boc₂O).[4][]

Synthesis Pathway

The synthesis of N-Boc-3-(prop-2-yn-1-yloxy)piperidine is straightforward, typically proceeding via a Williamson ether synthesis from the commercially available N-Boc-3-hydroxypiperidine.[9][10]

Start N-Boc-3-hydroxypiperidine Reagents Propargyl Bromide + Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Start->Reagents Product N-Boc-3-(prop-2-yn-1-yloxy)piperidine Reagents->Product Williamson Ether Synthesis

Caption: Synthesis of the N-Boc protected building block.

Deprotection: The Acidic Route

Removal of the Boc group requires strong acid, which proceeds via an acid-catalyzed hydrolysis mechanism.[11] The reaction is initiated by protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to liberate the free amine and carbon dioxide.[12][13][14]

Key Considerations for the Propargyl Group: The propargyl ether linkage is stable under the strong acidic conditions required for Boc deprotection, making this a chemically viable strategy. However, a significant drawback is the generation of the highly reactive tert-butyl carbocation.[11] This electrophile can lead to undesired side reactions, particularly the alkylation of electron-rich moieties. Therefore, the addition of a scavenger, such as triisopropylsilane (TIS) or water, is often essential to trap the cation and prevent byproduct formation.[11]

Protocol: TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the N-Boc-3-(prop-2-yn-1-yloxy)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M).

  • Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS, 1.1–1.5 eq) to the solution.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10–20 eq, often used as a 25-50% solution in DCM) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The evolution of CO₂ gas is a visual indicator of the reaction's progress.[13]

  • Workup: Concentrate the reaction mixture in vacuo. The crude product will be the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of DCM and neutralize by washing with a saturated aqueous solution of NaHCO₃ or by using a basic ion-exchange resin.[15]

  • Purification: Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

The Fmoc Strategy: The Mild Alternative

The Fmoc group offers a key advantage: its removal under mild, non-acidic conditions.[16] This makes it the strategy of choice when working with molecules containing other acid-sensitive functional groups.[5][6]

Synthesis Pathway

The synthesis mirrors the Boc route, starting with N-Fmoc-3-hydroxypiperidine. While less common than its Boc-protected counterpart, this precursor can be readily synthesized by reacting 3-hydroxypiperidine with an Fmoc-donating reagent like Fmoc-Cl or Fmoc-OSu.[17][18]

Start N-Fmoc-3-hydroxypiperidine Reagents Propargyl Bromide + Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Start->Reagents Product N-Fmoc-3-(prop-2-yn-1-yloxy)piperidine Reagents->Product Williamson Ether Synthesis

Caption: Synthesis of the N-Fmoc protected building block.

Deprotection: The Basic Route

Fmoc cleavage occurs via a base-induced E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[19] A base, typically a secondary amine like piperidine, abstracts the acidic proton from the fluorene ring system.[19][20] The resulting anion rearranges, leading to the elimination of CO₂ and the highly reactive dibenzofulvene (DBF) intermediate.[][19]

The Critical Role of the Amine: The deprotection reagent serves a dual purpose. It not only acts as the base to initiate the reaction but also as a scavenger for the electrophilic DBF byproduct.[19][20] This traps the DBF as a stable adduct, preventing it from re-reacting with the newly liberated piperidine nitrogen or other nucleophiles in the reaction mixture.[7][21]

Key Considerations for the Propargyl Group: The propargyl ether is completely stable under these mild basic conditions, ensuring the integrity of this crucial functional handle.

Protocol: Piperidine-Mediated Fmoc Deprotection
  • Dissolution: Dissolve the N-Fmoc-3-(prop-2-yn-1-yloxy)piperidine (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.1–0.2 M).

  • Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction can be conveniently monitored by UV-Vis spectroscopy by observing the appearance of the DBF-piperidine adduct (λₘₐₓ ≈ 301 nm). Alternatively, monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine. Co-evaporation with a solvent like toluene can help remove residual piperidine.

  • Purification: Dissolve the residue in a suitable solvent system (e.g., DCM/water). Wash the organic layer with a dilute acid (e.g., 1% HCl) to remove the last traces of piperidine, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to remove the DBF-piperidine adduct.

Performance Comparison: Boc vs. Fmoc

The choice between these two strategies is a function of the overall synthetic plan, substrate sensitivity, and economic factors.

FeatureBoc Protection StrategyFmoc Protection Strategy
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl, Fmoc-OSu
Deprotection Conditions Strongly Acidic: TFA, HCl in Dioxane[4][12]Mildly Basic: 20% Piperidine in DMF[6][7]
Propargyl Ether Stability Stable Stable
Orthogonality Stable to bases, nucleophiles, and hydrogenation. Orthogonal to Fmoc, Cbz (under non-acidic conditions).[4]Stable to acids and mild reducing agents. Orthogonal to Boc, t-butyl ethers, Trityl (Trt).[6][16]
Key Side Reaction Alkylation by tert-butyl cation.[11]Alkylation by dibenzofulvene (DBF) if not scavenged.[19]
Mitigation Use of scavengers (TIS, H₂O).[11]Use of excess secondary amine (e.g., piperidine).[20]
Reaction Monitoring TLC, LC-MS, gas (CO₂) evolution.TLC, LC-MS, UV-Vis spectroscopy (DBF adduct).[7]
Relative Cost Lower reagent cost.[]Higher reagent cost.

Decision-Making Workflow

To select the most appropriate strategy, consider the following workflow, which prioritizes chemical compatibility and the demands of your multi-step synthesis.

Start Start: Choose Protection for 3-(prop-2-yn-1-yloxy)piperidine Acid_Sensitive Does your molecule or subsequent steps involve acid-sensitive groups (e.g., t-Bu ethers, other Boc groups)? Start->Acid_Sensitive Base_Sensitive Does your molecule or subsequent steps involve base-labile groups (e.g., esters, Fmoc esters)? Acid_Sensitive->Base_Sensitive No Use_Fmoc Choose Fmoc Strategy Acid_Sensitive->Use_Fmoc  Yes Cost Is reagent cost a primary driver? Base_Sensitive->Cost No Use_Boc Choose Boc Strategy Base_Sensitive->Use_Boc  Yes Consider_Boc Consider Boc Strategy (Lower Cost) Cost->Consider_Boc  Yes Consider_Fmoc Consider Fmoc Strategy (Milder Conditions) Cost->Consider_Fmoc No

Caption: Decision workflow for selecting Boc vs. Fmoc protection.

Conclusion

Both Boc and Fmoc protection strategies are highly effective for the synthesis and manipulation of 3-(prop-2-yn-1-yloxy)piperidine building blocks. The propargyl ether moiety is robust under both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions.

The decision, therefore, is not based on the stability of the target molecule itself, but on the context of the entire synthetic route.

  • The Boc strategy is a cost-effective, robust, and reliable choice for sequences that do not involve acid-sensitive functional groups. Its primary drawback is the harsh deprotection condition, which necessitates careful consideration of potential side reactions.[][21]

  • The Fmoc strategy is the superior choice when mild deprotection conditions are paramount, particularly in complex syntheses involving acid-labile groups, as is common in modern peptide and oligosaccharide chemistry.[5][21] Its higher cost is offset by its chemical gentleness and orthogonality.

By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select the protection strategy that best aligns with their scientific objectives, ensuring high yields and purity in the synthesis of these valuable chemical tools.

References

  • A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis - Benchchem.
  • Boc Definition - Organic Chemistry II Key Term - Fiveable.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. ACS Publications.
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.
  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate.
  • Methods for Removing the Fmoc Group.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. National Center for Biotechnology Information.
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications. American Chemical Society Publications.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. National Center for Biotechnology Information.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC. National Center for Biotechnology Information.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
  • The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers - Benchchem.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines - SciELO.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México.
  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
  • An In-depth Technical Guide to Fmoc Protection and Deprotection - Benchchem.
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
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  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI.
  • Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT - Organic Chemistry Portal.
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Validation

A Senior Application Scientist's Guide to GC-MS Purity Analysis of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Batches

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, prized for its unique combination of a piperidine scaffold, a Boc-protecting group, and a reactive propargyl ether moiety. Ensuring the purity and consistency of this reagent across different synthetic batches is paramount for reproducible downstream reactions and the ultimate quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of the purity analysis of different batches of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the analytical method development, potential challenges such as the thermal lability of the N-Boc protecting group, and how to interpret comparative data to make informed decisions in a research and development setting.

The Critical Role of Purity and the Choice of GC-MS

The presence of impurities, even in seemingly small quantities, can have significant consequences. They can lead to unwanted side reactions, the formation of toxic byproducts, and difficulties in purification of subsequent intermediates. For a molecule like Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, potential impurities could arise from starting materials, side reactions during the propargylation step, or degradation.[1][2]

GC-MS is the analytical technique of choice for this molecule due to its volatility and the method's ability to separate and identify a wide range of organic compounds with high sensitivity and specificity.[3] The mass spectrometer provides structural information, allowing for the tentative identification of unknown impurities, a critical feature for process optimization and troubleshooting.[3][4]

Experimental Design: A Validated Approach to Purity Analysis

A robust analytical method is a self-validating one.[5] Every parameter is chosen to ensure reproducibility, accuracy, and reliability. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For impurity testing, the method must be able to accurately quantify impurities and demonstrate specificity for the main component.[6][7]

Sample Preparation Protocol
  • Solvent Selection: Choose a volatile solvent in which the analyte is highly soluble and that does not interfere with the chromatography. Dichloromethane or Ethyl Acetate are suitable choices.

  • Concentration: Prepare a stock solution of each batch at a concentration of approximately 1 mg/mL. This concentration is typically sufficient to detect impurities at levels down to 0.05%.

  • Injection Volume: A standard injection volume of 1 µL is recommended.

GC-MS Instrumentation and Method Parameters

The following parameters are a robust starting point for the analysis. The key challenge with N-Boc protected compounds is their potential for thermal degradation in the hot GC inlet, leading to the loss of the Boc group.[8][9][10] Therefore, a lower inlet temperature and a rapid oven ramp are employed to minimize this effect.

Parameter Condition Rationale
GC System Agilent 7890B or equivalentA widely used and reliable platform for pharmaceutical analysis.
Mass Spectrometer Agilent 5977B or equivalentProvides excellent sensitivity and spectral library matching capabilities.
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250°CHigh enough for efficient volatilization but low enough to minimize on-inlet degradation of the Boc group.[11]
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for the main component.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program 70°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 minAn initial hold at a lower temperature allows for good separation of early-eluting impurities, while the rapid ramp minimizes the time the analyte spends at high temperatures.
MS Source Temp. 230°CStandard temperature for robust ionization.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library searching and structural elucidation.
Scan Range 35 - 500 m/zCovers the expected mass range of the parent compound and potential impurities.

GC-MS Analytical Workflow

Caption: Workflow for GC-MS purity analysis of different batches.

Comparative Purity Analysis: Interpreting the Data

Below is a hypothetical comparison of three different batches of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. The data is presented as area percent, which provides a good estimation of the relative abundance of each component.

Component Retention Time (min) Batch A (% Area) Batch B (% Area) Batch C (% Area) Tentative Identification
Impurity 18.20.150.550.083-Hydroxypiperidine
Impurity 29.50.250.100.85Tert-butyl 3-hydroxypiperidine-1-carboxylate
Main Compound 10.8 99.5 99.2 98.9 Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
Impurity 311.20.100.150.17Dipropargyl ether derivative
Discussion of Results
  • Batch A (99.5% Purity): This is a high-purity batch with minimal levels of impurities. It would be considered excellent for use in sensitive downstream applications.

  • Batch B (99.2% Purity): This batch shows a higher level of Impurity 1, which is likely unreacted starting material from a preceding step (deprotected piperidine). This suggests a potential issue with the Boc-protection step in the synthesis of this batch.

  • Batch C (98.9% Purity): This batch has the lowest overall purity, with a significant amount of Impurity 2. This impurity is the precursor to the final product before propargylation. This points to an incomplete propargylation reaction during the synthesis of this batch. The slightly elevated level of Impurity 3 could indicate that some side reactions occurred due to the extended reaction time or excess propargyl bromide used to drive the reaction to completion.[12][13]

Potential Impurity Formation Pathways

Impurity_Formation 3-Hydroxypiperidine 3-Hydroxypiperidine Boc_Anhydride Boc Anhydride Impurity_2 Tert-butyl 3-hydroxypiperidine- 1-carboxylate 3-Hydroxypiperidine->Impurity_2 Boc Protection Propargyl_Bromide Propargyl Bromide Main_Compound Tert-butyl 3-(prop-2-yn-1-yloxy) piperidine-1-carboxylate Side_Reaction Side Reaction Main_Compound->Side_Reaction Excess Reagent/ High Temp Impurity_2->Main_Compound Propargylation Dipropargyl Ether Derivative Dipropargyl Ether Derivative Side_Reaction->Dipropargyl Ether Derivative

Caption: Synthetic pathway and potential impurity formation.

Conclusion and Best Practices

This guide demonstrates a robust GC-MS method for the comparative purity analysis of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate batches. The key to reliable analysis lies in a carefully developed method that mitigates the thermal lability of the N-Boc group and a thorough understanding of the potential impurities that can arise during synthesis.

Key Takeaways for Researchers:

  • Method Validation is Non-Negotiable: Always use a validated analytical method to ensure data integrity, especially in a regulated environment.[4][7]

  • Mind the Inlet: Be aware of the thermal sensitivity of protected compounds like the one discussed. A lower inlet temperature can be crucial.

  • Purity is More Than a Number: The identity of the impurities is often more important than the overall purity percentage. Understanding the impurity profile can provide valuable insights into the synthetic process.

  • Batch-to-Batch Consistency is Key: For reproducible research and manufacturing, ensuring the consistency of starting materials is of utmost importance.

By implementing the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate batches, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (n.d.). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents - PubMed.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • PubMed. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies.
  • Oxford Academic. (2005, January 15). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | Journal of Experimental Botany.
  • Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • FDA. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • gmp-compliance.org. (2018, July 18). Revised FDA Guidance on the validation of analytical methods.
  • ACS Publications. (2026, March 19). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines | Organic Letters.
  • ResearchGate. (n.d.). Studies on the rearrangement reaction of propargyl thionophosphates in GC capillary column.
  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
  • ARL Bio Pharma. (n.d.). Quality-Control Analytical Methods: Gas Chromatography.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Frontiers. (2022, October 31). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments.
  • ResearchGate. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • PubChemLite. (n.d.). Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • BLDpharm. (n.d.). 1219828-03-1|tert-Butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.
  • eScholarship. (n.d.). UNIVERSITY OF CALIFORNIA, IRVINE Investigation of Silver-Catalyzed Propargylation Reactions and Nickel-Catalyzed Cross.
  • NIH. (n.d.). Scope and advances in the catalytic propargylic substitution reaction - PMC.
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
  • Royal Society of Chemistry. (n.d.). Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3 - Organic & Biomolecular Chemistry (RSC Publishing).
  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • SciSpace. (2017, March 24). Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Deri.
  • NextSDS. (n.d.). tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate.
  • NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

For researchers and drug development professionals, the synthesis of novel molecules is only half the battle. Responsible management of chemical reagents throughout their lifecycle, including final disposal, is a non-neg...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel molecules is only half the battle. Responsible management of chemical reagents throughout their lifecycle, including final disposal, is a non-negotiable pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, grounding procedural steps in the chemical principles that dictate them.

The guiding principle for the disposal of this compound is to treat it as a multi-hazard chemical waste. Its structure incorporates a piperidine ring, a tert-butyl carbamate (Boc) protecting group, and, most critically, a propargyl ether moiety. Each functional group contributes to its overall hazard profile, necessitating a conservative and informed approach to its disposal.

Hazard Assessment: Understanding the "Why" Behind the Precautions

A thorough understanding of the chemical risks associated with tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is essential. While a specific Safety Data Sheet (SDS) may not always be available for novel research chemicals, we can infer a reliable hazard profile by analyzing its constituent functional groups.

  • Propargyl (prop-2-yn-1-yl) Group: This terminal alkyne is the source of the most acute reactivity hazards. The terminal proton is acidic and can be deprotonated to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts (e.g., copper, silver, mercury) or strong bases[1].

  • Ether Linkage (-O-): Like many ethers, this compound has the potential to form explosive peroxides over time, particularly upon exposure to air and light[2].

  • Piperidine Moiety: Piperidine and its derivatives are often toxic, flammable, and corrosive.[3][4][5]. They can cause severe skin burns, serious eye damage, and are harmful if swallowed or inhaled[3][4].

  • Tert-butyl carbamate (Boc group): While generally stable, this group can be cleaved by strong acids.

Based on analogous compounds, this chemical should be treated as an irritant, causing skin, eye, and respiratory irritation[6][7]. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is frequently associated with such structures and serves as our primary directive[6][7][8][9].

Data Presentation: Hazard Summary and Disposal Implications
Hazard ClassOriginating Functional Group(s)Disposal Consideration & Rationale
Reactivity/Instability Propargyl Group (Terminal Alkyne), EtherHigh Risk. Can form explosive acetylides and peroxides[1][2]. Waste must be segregated from incompatible materials (strong bases, oxidizing agents, heavy metal salts). Reaction mixtures must be fully quenched before disposal. Unused material should not be quenched in its original container[1].
Toxicity Piperidine MoietyHigh Risk. Assumed to be toxic if swallowed, inhaled, or in contact with skin[4][10]. All handling and disposal preparations must occur in a chemical fume hood with appropriate PPE. Incineration by a licensed facility is the preferred disposal method[4].
Flammability Piperidine Moiety, Propargyl EtherModerate Risk. Piperidine derivatives and propargyl ethers are often flammable[3][11]. Keep waste containers away from all sources of ignition. Use spark-proof tools when handling containers[11].
Corrosivity Piperidine MoietyModerate Risk. Assumed to be corrosive, capable of causing skin burns and eye damage[4]. Mandates the use of chemical-resistant gloves, lab coat, and full eye/face protection.
Irritancy Entire MoleculeConfirmed Risk. Causes skin, eye, and respiratory irritation[6][7]. Handing must be performed in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors[1][12].

Mandatory Safety Precautions: Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the following PPE. This is your first and most critical line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes[12].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use[3].

  • Body Protection: A flame-retardant lab coat is essential. For managing larger quantities or spills, a chemical-resistant apron or suit may be necessary[3].

  • Respiratory Protection: All handling must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols[1][12].

Step-by-Step Disposal Protocol

The proper disposal pathway depends on the form of the waste. The following decision workflow and detailed protocols provide clear, actionable guidance.

Experimental Protocols: Waste Handling and Disposal

The logical flow for determining the correct disposal procedure is outlined below.

G cluster_form Identify Waste Form cluster_paths Disposal Pathways cluster_actions Actionable Steps start Waste Generated Containing tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate form_q What is the form of the waste? start->form_q unused Unused or Expired Pure Chemical form_q->unused Pure Chemical reaction Reaction Mixture (in solvent) form_q->reaction Mixture contaminated Contaminated Labware (Gloves, Tips, Glassware) form_q->contaminated Contaminated Material action_unused 1. Do NOT quench. 2. Securely seal original container. 3. Label as hazardous waste. 4. Dispose via EHS. unused->action_unused action_reaction 1. Quench reaction under inert atmosphere. 2. Transfer to compatible waste container. 3. Label with all constituents. 4. Dispose via EHS. reaction->action_reaction action_contaminated 1. Segregate into solid/liquid/sharps waste. 2. Place in designated, labeled containers. 3. Triple-rinse glassware; collect first rinseate. 4. Dispose all via EHS. contaminated->action_contaminated

Caption: Disposal workflow for tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.

A. Unused or Expired Chemical

  • Do Not Quench: Never attempt to neutralize or quench the pure, unused chemical in its original container[1]. This can lead to an uncontrolled reaction.

  • Containerization: Ensure the original container is securely sealed and in good condition. If the container is compromised, transfer the material to a new, compatible container inside a fume hood.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate"[2][13].

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[1][2][12].

B. Reaction Mixtures Containing the Chemical

  • Quenching (Critical Step): Before collection as waste, any residual reactive species in a reaction mixture must be neutralized. This must be done as part of the experimental workup in a fume hood, typically under an inert atmosphere[1]. A common method involves the slow, controlled addition of a proton source (like saturated ammonium chloride or a mild acid) at a reduced temperature to quench any acetylide anions. Always ensure the quenching process is complete (e.g., cessation of gas evolution) before proceeding[1].

  • Waste Collection: Once quenched, transfer the mixture to a designated hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene)[2]. Do not mix this waste with incompatible waste streams[12].

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages[13][14]. This is crucial for the disposal facility to handle the waste correctly.

  • Storage & Disposal: Securely seal the container and store it in a designated satellite accumulation area with secondary containment[2][3]. Arrange for pickup via your EHS office.

C. Contaminated Labware and Materials

  • Segregation: Properly segregate contaminated waste[13][15].

    • Solid Waste: Items like gloves, absorbent pads, and weighing papers should be placed in a dedicated, clearly labeled hazardous waste container for solids[3][15].

    • Sharps Waste: Contaminated needles, syringes, or glass pipettes must go into a designated, puncture-proof sharps container labeled for hazardous chemical waste[15].

    • Empty Containers: "Empty" containers that held the pure chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste [3]. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office[2]. The triple-rinsed container can then be managed according to institutional guidelines[3].

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated. All cleanup should occur within a fume hood if the spill is contained there.

  • Control: Prevent the spill from spreading using absorbent, non-reactive materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for initial containment of a liquid spill.

  • PPE: Do not attempt cleanup without the full, appropriate PPE as described in Section 2.

  • Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation[11]. For a liquid spill, absorb with an inert material, and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials and contaminated items for disposal as hazardous waste[16].

  • Report: Report the incident to your institution's EHS office.

By adhering to these scientifically grounded procedures, you ensure that the disposal of tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection. Always prioritize consulting your institution's EHS department, as they are the final authority on waste disposal procedures in your facility.

References

  • Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Benchchem.
  • Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer. Benchchem.
  • Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide. Benchchem.
  • Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. Cole-Parmer.
  • Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | C13H21NO2. PubChem.
  • SAFETY DATA SHEET. Pfaltz & Bauer.
  • Material Safety Data Sheet - Piperidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Boc-3-hydroxypiperidine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Fisher Scientific Company.
  • Proper Disposal of Propargyl-PEG8-Boc: A Guide for Laboratory Professionals. Benchchem.
  • tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Sigma-Aldrich.
  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. Echemi.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Safety Data Sheet - tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1- carboxylate. Aaronchem.
  • Procedures for Disposal of Hazardous Waste. The University of Texas at Austin.
  • SAFETY DATA SHEET - Piperidine. Alfa Aesar.
  • tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate - Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. PPG.
  • Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Cheméo.
  • SAFETY DATA SHEET - 1-Boc-piperazine. Thermo Fisher Scientific.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. As this compound is primarily used in research and development, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. As this compound is primarily used in research and development, a comprehensive, peer-reviewed safety profile is not extensively documented. Therefore, this directive synthesizes data from structurally similar molecules to establish a robust safety protocol, ensuring that researchers can operate with confidence and security.

Hazard Analysis: A Structurally-Informed Risk Assessment

The operational risks associated with Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate are derived from its three primary structural components: the Boc-protected piperidine ring, the propargyl ether group, and the overall nature of a fine chemical solid/oil.

  • Piperidine Core : The piperidine heterocycle, while functionalized, forms the compound's backbone. Unsubstituted piperidine is known to be corrosive, flammable, and toxic, causing severe skin burns and eye damage[1][2]. While the N-Boc protecting group significantly mitigates the reactivity and basicity of the piperidine nitrogen, the potential for skin and eye irritation remains a primary concern, as indicated by safety data for similar complex piperidine derivatives[3][4][5].

  • Propargyl Ether Group : This functional group introduces two critical hazards:

    • Reactivity : The terminal alkyne is a high-energy functional group that can undergo energetic, sometimes unpredictable reactions[6].

    • Peroxide Formation : Like many ethers, propargyl ethers are prone to the formation of explosive peroxide crystals upon exposure to air and light over time[6][7]. This represents the most significant and insidious hazard associated with the long-term storage of this compound. Peroxide crystals can accumulate in the container or around the cap and may detonate from mechanical shock or heat[7].

  • Physical Form : As a powder or oil, this compound presents a risk of inhalation and inadvertent contact with skin and eyes[3].

A safety data sheet for a closely related compound, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, classifies it with the following hazards, which we will adopt as a conservative baseline for our target molecule[3]:

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[3].
Skin Irritation (Category 2)H315Causes skin irritation[3].
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation[3][4].
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation[3].

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following table outlines the minimum required PPE for routine handling and enhanced precautions for higher-risk operations.

Risk Level Body & Torso Hands Eyes & Face Respiratory
Routine Handling (e.g., Weighing, solution prep in a fume hood)Flame-retardant lab coat, fully buttoned.Chemical-resistant gloves (Nitrile or Neoprene are suitable for incidental contact)[8]. Inspect gloves for integrity before each use[9].CSA/ANSI-approved safety glasses with side shields are the minimum . Goggles are strongly recommended [10][11].Not typically required if all work is performed within a certified chemical fume hood.
Elevated Risk Operations (e.g., Large quantities, potential for splash, spill cleanup)Chemical-resistant apron over a lab coat. For significant spill risk, a hooded two-piece chemical splash suit is advised[10][12].Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate). Consider double-gloving for added protection[12].Mandatory: Chemical splash goggles and a full-face shield[3][10][11].Mandatory: A NIOSH-approved air-purifying respirator with organic vapor cartridges. If the compound is a solid and dust is generated, a P95 or P100 particulate filter is also required[3][13].

Operational Plan: From Preparation to Disposal

A disciplined workflow is paramount to ensuring safety. The following step-by-step procedures integrate PPE use into the entire lifecycle of the chemical in the lab.

Step 1: Pre-Handling & Preparation
  • Designate Work Area : All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risk[13].

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested[4].

  • Inspect Chemical Container : Before opening, visually inspect the container for any signs of peroxide formation, such as crystalline precipitates or a viscous liquid layer[7]. Check the date received and the date opened. If peroxides are suspected, do not open the container. Alert your institution's Environmental Health and Safety (EHS) department for emergency disposal[7].

  • Assemble Materials : Bring all necessary equipment (spatulas, glassware, solvents) into the fume hood before introducing the chemical.

Step 2: Donning & Doffing PPE Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Apron / Splash Suit Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5 Doff6 6. Respirator (if worn) Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Step 3: Disposal Plan
  • Waste Classification : All materials contaminated with Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate must be treated as hazardous chemical waste[6]. This includes empty containers, gloves, pipette tips, and contaminated paper towels.

  • Segregation : Collect waste in a dedicated, clearly labeled, and sealed container[6][9]. Do not mix this waste stream with other chemicals unless explicitly approved by your institution's EHS department[6]. The reactive nature of the propargyl group necessitates this caution.

  • Container Management : Keep the hazardous waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab, preferably in secondary containment[6].

  • Pickup and Disposal : Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash[3][6].

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical.

Incident Immediate Action Protocol
Major Spill Evacuate personnel from the immediate area. Alert colleagues and your institution's EHS. If safe to do so, use a spill kit with an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials. Ensure the area is well-ventilated[1][14].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9][13]. Seek immediate medical attention. Show the medical staff the safety data for a similar compound[3].
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[3][4]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[3][9].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[3][9]. Seek immediate medical attention.

Visualization of the Safe Handling Workflow

To ensure procedural integrity, the entire operational workflow from planning to disposal must be visualized as an interconnected process.

Safe_Handling_Workflow Prep Step 1: Preparation - Review Hazards - Check Peroxides - Verify Emergency Gear - Designate Fume Hood Don_PPE Step 2: Don PPE - Follow Donning Sequence - Inspect All Equipment Prep->Don_PPE Proceed Handling Step 3: Chemical Handling - Work in Fume Hood - Minimize Quantities - Avoid Aerosol Generation Don_PPE->Handling Proceed Decon Step 4: Decontamination - Clean Glassware - Wipe Down Surfaces Handling->Decon Experiment Complete Waste Step 5: Waste Segregation - Collect Solid & Liquid Waste - Label Container Correctly Decon->Waste Segregate Doff_PPE Step 6: Doff PPE - Follow Doffing Sequence - Dispose of Contaminated PPE Waste->Doff_PPE Waste Secured Cleanup Step 7: Final Cleanup - Wash Hands Thoroughly Doff_PPE->Cleanup Final Step

Sources

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